Bisphenol F Monosulfate Sodium Salt
Beschreibung
Eigenschaften
Molekularformel |
C13H11NaO5S |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
SLTUHBZGAKLROW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Comprehensive Technical Guide on Bisphenol F Monosulfate Sodium Salt: Structure, Pharmacokinetics, and Analytical Workflows
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Discipline: Analytical Chemistry & Pharmacokinetics
Executive Summary
As industrial regulations phase out Bisphenol A (BPA) due to its endocrine-disrupting properties, structural analogs like Bisphenol F (BPF) have become ubiquitous replacements. However, BPF retains significant human estrogen receptor alpha (hERα) agonistic activity. Understanding the human biotransformation of BPF is critical for toxicological risk assessment and drug interaction studies. This whitepaper provides an in-depth mechanistic analysis of Bisphenol F Monosulfate Sodium Salt (BPF-MS) —the primary product of BPF phase II sulfation—detailing its physicochemical properties, unique toxicokinetics, and the self-validating LC-HRMS/MS workflows required for its quantification.
Chemical Identity & Physicochemical Properties
Bisphenol F Monosulfate Sodium Salt is the stable, water-soluble sodium salt of the BPF sulfate conjugate. In biological systems, the addition of the highly polar sulfate group drastically alters the molecule's pharmacokinetics, increasing its hydrophilicity and facilitating rapid renal excretion.
Below is a consolidated summary of its quantitative physicochemical properties, crucial for optimizing chromatographic separation and mass spectrometric detection ()[1].
| Property | Value | Analytical Significance |
| IUPAC Name | Sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate | Dictates positional isomerism considerations in LC. |
| CAS Number | 54172-90-6 | Primary identifier for reference standard procurement. |
| Molecular Formula | C₁₃H₁₁NaO₅S | Essential for calculating isotopic distribution. |
| Molecular Weight | 302.28 g/mol | Used for molarity calculations in dosing/spiking. |
| Exact Mass | 302.0225 Da | Target mass for high-resolution MS (HRMS) tuning. |
| Topological Polar Surface Area | 95 Ų | Indicates poor membrane permeability (rapid clearance). |
| Solubility | Soluble in Water; Slightly in DMSO | Dictates stock solution preparation and matrix compatibility. |
Phase II Metabolism & Toxicokinetics: The Detoxification Mechanism
In humans, BPF is rapidly cleared via Phase II conjugation reactions in the hepato-intestinal tract. While glucuronidation (mediated by UGT enzymes) is the dominant clearance pathway, sulfation plays a highly specialized and critical role, particularly in vulnerable populations such as developing fetuses where UGT expression is immature ()[2].
The Role of SULT1A1 and Loss of Estrogenicity
Sulfation is catalyzed by cytosolic sulfotransferases (primarily SULT1A1), which transfer a sulfuryl group from the universal cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BPF ()[3].
From a toxicological standpoint, this is a strict detoxification pathway . Unconjugated BPF binds to hERα, disrupting endocrine signaling. However, the steric bulk and negative charge of the sulfate group in BPF-MS completely abolish its affinity for hERα, rendering the metabolite estrogenically inactive[2].
Kinetic Divergence: Substrate Inhibition
A critical pharmacokinetic anomaly must be accounted for during in vitro modeling. While the sulfation of BPA and BPS follows standard Michaelis-Menten kinetics, BPF sulfation follows a substrate inhibition model [2]. At elevated concentrations, BPF molecules bind to secondary, non-productive allosteric sites on the SULT1A1 enzyme, sterically hindering the sulfuryl transfer process and artificially depressing the reaction velocity.
Fig 1. Phase II biotransformation pathways of Bisphenol F into its sulfate and glucuronide conjugates.
Experimental Design: Causality in Analytical Choices
When developing an assay to quantify BPF-MS, standard reversed-phase methodologies often fail due to the structural nuances of bisphenol analogs. As an Application Scientist, every parameter in your workflow must be driven by mechanistic causality:
-
Enzyme Source Selection (Cytosol vs. Microsomes): To study BPF sulfation, researchers must use pooled human liver cytosol, not microsomes. Causality: Sulfotransferases (SULTs) are soluble enzymes located exclusively in the cytosolic fraction of hepatocytes, whereas UGTs and CYPs are membrane-bound within the endoplasmic reticulum (microsomes)[2].
-
Chromatographic Stationary Phase (Biphenyl vs. C18): A biphenyl solid-core column is highly recommended over a standard C18 column ()[4]. Causality: Bisphenol metabolites frequently form structural and positional isomers. The biphenyl stationary phase provides enhanced π−π interactions with the aromatic rings of BPF-MS, offering superior orthogonal selectivity to resolve isomers that would otherwise co-elute on a purely hydrophobic C18 phase.
-
Quenching Mechanism: Reactions are quenched with ice-cold acetonitrile (ACN). Causality: ACN rapidly denatures the cytosolic proteins, instantaneously halting SULT activity to ensure precise kinetic timing, while simultaneously precipitating the proteins to prevent LC column fouling[4].
Self-Validating Protocol: In Vitro Sulfation & LC-HRMS/MS
To ensure absolute scientific integrity, the following protocol incorporates internal validation mechanisms to prevent false positives and correct for matrix suppression.
Phase 1: Cytosolic Incubation
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver cytosol in 50 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Add the sulfuryl donor, PAPS, to achieve a final concentration of 0.1 mM.
-
Substrate Initiation: Spike BPF at varying concentrations (0.1 µM to 50 µM) to map the substrate inhibition curve.
-
Validation Step: Prepare a parallel Negative Control replacing PAPS with buffer. Any BPF-MS detected here indicates sample contamination, as sulfation cannot occur without the cofactor.
-
-
Incubation: Incubate at 37°C in a shaking water bath for exactly 30 minutes.
Phase 2: Quenching & Extraction
-
Termination: Add an equal volume of ice-cold ACN to the mixture.
-
Validation Step: The ACN must be pre-spiked with an isotopically labeled internal standard (e.g., d4 -BPF-MS). This dynamically corrects for ionization suppression during mass spectrometry.
-
-
Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Transfer the particle-free supernatant to an autosampler vial.
Phase 3: LC-HRMS/MS Quantification
-
Separation: Inject 5 µL onto a Biphenyl solid-core column (100 mm × 2.1 mm, 2.6 µm). Run a gradient utilizing 5 mM ammonium acetate in water (Mobile Phase A) and 100% ACN (Mobile Phase B)[4].
-
Detection: Operate the High-Resolution Mass Spectrometer in Negative Electrospray Ionization (ESI-) mode. Target the exact mass of the deprotonated molecular ion [M−H]− at m/z 279.0333.
Fig 2. Step-by-step LC-HRMS/MS analytical workflow for quantifying BPF monosulfate in vitro.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 169434760, Bisphenol F Monosulfate Sodium Salt." PubChem, [Link]1]
-
Trontelj, J., et al. "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Chemosphere, vol. 303, 2022. [Link]2],
-
R. A. et al. "In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS." Journal of the American Society for Mass Spectrometry, vol. 32, no. 1, 2020. [Link]4],
-
"Bisphenols and their role in female infertility and hormone-related cancer." National Institutes of Health (PMC), 2022. [Link]3]
Sources
In Vivo Metabolic Pathway of Bisphenol F Monosulfate Sodium Salt: A Technical Guide
Executive Summary
Bisphenol F (BPF) has rapidly emerged as a primary industrial substitute for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates. However, the structural homology between BPF and BPA necessitates rigorous toxicological and pharmacokinetic evaluation. While BPA is predominantly metabolized via glucuronidation in humans and rodents, in vivo studies demonstrate that the major metabolic pathway for BPF is sulfation[1].
This whitepaper provides an in-depth technical analysis of the in vivo metabolic conversion of BPF to Bisphenol F monosulfate (BPF-MS), the enzymatic kinetics governing this biotransformation, and the standardized protocols required to profile the stable BPF-MS sodium salt in physiological matrices.
In Vivo Pharmacokinetics & Biodistribution
Understanding the causality behind systemic BPF exposure requires analyzing its absorption, distribution, metabolism, and excretion (ADME) profile. Upon oral administration, BPF is rapidly absorbed through the gastrointestinal (GI) tract and undergoes extensive first-pass hepatic metabolism. Systemic exposure is characterized by a rapid influx into the bloodstream, peaking within 0.25 hours, followed by a swift decline[2].
A defining physiological feature of BPF pharmacokinetics is its extensive enterohepatic recirculation. Approximately 46% of the distributed dose is excreted into the bile within the first 6 hours post-administration[1]. This cycling prolongs the physiological residence time of BPF and its metabolites, allowing continuous reabsorption from the GI tract. Ultimately, the primary route of elimination is renal, with 43–54% of the administered dose excreted in the urine, predominantly as the sulfate conjugate[1].
Quantitative Pharmacokinetic Profile
The following table summarizes the quantitative in vivo data derived from rodent models, highlighting the causality behind observed physiological metrics.
| Parameter | Value / Observation | Causality / Implication |
| T_max (Oral) | ~0.25 hours | Indicates rapid GI absorption and immediate hepatic portal delivery[2]. |
| Major Urinary Metabolite | BPF Monosulfate (>50%) | Highlights sulfation as the dominant Phase II detoxification pathway[1]. |
| Urinary Excretion | 43–54% of administered dose | Renal filtration is the primary clearance mechanism for conjugated BPF[1]. |
| Fecal Excretion | 15–20% of administered dose | Result of unabsorbed BPF and biliary excretion bypassing reabsorption[1]. |
| Biliary Excretion | ~46% over 6 hours | Drives enterohepatic cycling, significantly extending the biological half-life[1]. |
Hepatic Biotransformation: The Sulfation Pathway
The core of BPF detoxification occurs in the liver via Phase II conjugation enzymes. While UDP-glucuronosyltransferases (UGTs) play a minor role, cytosolic sulfotransferases (SULTs) are the primary drivers of BPF metabolism[3].
Enzymatic Kinetics & Substrate Inhibition
The enzymatic kinetics of BPF sulfation present a critical toxicological divergence from its analogs. While the in vitro and in vivo sulfation of BPA and BPS follows classic Michaelis-Menten kinetics, BPF sulfation follows a substrate inhibition model [3]. At high physiological concentrations, BPF acts as an inhibitor to its own sulfation. This dynamic implies that acute, high-dose exposures could saturate the SULT enzymes, leading to non-linear pharmacokinetics and a disproportionate increase in circulating, biologically active parent BPF.
Detoxification Mechanism
During metabolism, SULT enzymes catalyze the transfer of a sulfate group from the universal cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of BPF. This yields BPF monosulfate. This structural modification drastically increases the molecule's aqueous solubility, facilitating rapid renal excretion. Crucially, this conjugation abolishes the molecule's binding affinity for estrogen receptors (hERα), rendering BPF-MS biologically inactive and confirming sulfation as a vital detoxification pathway[3].
In Vivo Pharmacokinetic & Metabolic Workflow of Bisphenol F (BPF) to BPF Monosulfate.
Experimental Methodologies: In Vivo Metabolic Profiling
To accurately quantify BPF-MS and validate the sulfation pathway in vivo, researchers must employ a self-validating workflow combining radiolabeled tracing and LC-MS/MS. The following step-by-step methodology ensures high-fidelity metabolic profiling.
Protocol: Profiling BPF-MS in Rodent Models
-
Dosing & Housing : Administer a single oral gavage of [3H]-labeled BPF (e.g., 7 mg/kg or 100 mg/kg) to the animal model. Immediately transfer subjects to specialized metabolic cages designed to separate urine and feces to prevent cross-contamination.
-
Sample Collection : Collect urine, feces, and blood at predefined intervals (e.g., 0.25, 1, 3, 6, 12, 24, 48, 72, and 96 hours). Immediately store samples at -80°C to halt ex vivo enzymatic degradation.
-
Sample Preparation (Solid-Phase Extraction) : Thaw urine samples on ice. Pass samples through pre-conditioned C18 Solid-Phase Extraction (SPE) cartridges to concentrate phenolic metabolites and remove endogenous salts. Elute with methanol.
-
Enzymatic Hydrolysis (Self-Validation Step) : Divide the eluate into two aliquots. Treat Aliquot A with aryl sulfatase (to enzymatically cleave the sulfate group) and Aliquot B with buffer only (control). A reduction of the putative BPF-MS peak in Aliquot A, coupled with a stoichiometric increase in the parent BPF peak, chemically validates the presence of the sulfate conjugate[1].
-
LC-MS/MS Quantification : Inject the samples into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode. Use chemically synthesized BPF monosulfate sodium salt as the external calibration standard due to its high stability.
-
Data Analysis : Calculate the Area Under the Curve (AUC) for the BPF-MS transition ions. Normalize against the total administered [3H] radioactivity to determine the mass balance and metabolic fraction.
Hepatic Biotransformation Pathway of Bisphenol F via SULT and UGT Enzymes.
Conclusion & Toxicological Implications
The metabolic conversion of BPF to BPF monosulfate is a critical detoxification mechanism. Because the sulfate conjugate lacks estrogenic activity, the efficiency of the SULT pathway directly dictates the systemic toxicity of BPF[3]. However, the substrate inhibition kinetics of BPF sulfation suggest a unique vulnerability: high-dose exposures may saturate the SULT enzymes, leading to a disproportionate accumulation of biologically active BPF. This highlights the necessity of evaluating BPF not merely as a static chemical, but as a dynamic substrate within the human metabolic network.
References
-
Cabaton, N., Zalko, D., Rathahao, E., Canlet, C., Delous, G., Chagnon, M. C., Cravedi, J. P., & Perdu, E. (2006). "Disposition and Metabolic Profiling of Bisphenol F in Pregnant and Nonpregnant Rats." Journal of Agricultural and Food Chemistry, 54(26), 10307-10314.[Link]
-
Lee, S., et al. (2022). "Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F." Archives of Toxicology, 96(6), 1-18.[Link]
-
Durcik, M., Gramec Skledar, D., Tomašič, T., Peterlin Mašič, L., & Trontelj, J. (2022). "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Chemosphere, 303(Pt 2), 135133.[Link]
Sources
- 1. Disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Bisphenol F to Monosulfate Sodium Salt: A Comprehensive Technical Guide
Executive Summary & Mechanistic Grounding
Bisphenol F (BPF) is increasingly utilized as an industrial alternative to Bisphenol A (BPA). However, its toxicokinetic profile and endocrine-disrupting potential necessitate rigorous metabolic profiling. In mammalian systems, BPF undergoes extensive Phase II biotransformation to facilitate detoxification and renal excretion. While glucuronidation via UDP-glucuronosyltransferases (UGTs) represents the dominant pathway, sulfation mediated by cytosolic sulfotransferases (SULTs) is a critical secondary pathway. In human hepatocytes, the contributions of glucuronidation and sulfation for bisphenols are approximately 94% and 6%, respectively[1]. Furthermore, studies on human hepatoma cell lines (HepG2) indicate that BPF is largely metabolized into its corresponding sulfate, underscoring the importance of this detoxification route[2].
A critical mechanistic divergence exists among bisphenol analogs: while the in vitro sulfation of BPA and BPS follows standard Michaelis-Menten kinetics, BPF sulfation uniquely follows a substrate inhibition model [1]. Understanding this non-linear kinetic behavior is paramount for accurate in vitro-to-in vivo extrapolation (IVIVE), as high concentrations of BPF can actively suppress its own sulfation rate.
Pathway Visualization
Fig 1. Cytosolic sulfotransferase-mediated BPF metabolism and substrate inhibition pathway.
Experimental Design & Causality
To accurately quantify BPF sulfation, researchers must overcome two primary hurdles: the lack of commercially available BPF-sulfate standards and the specific subcellular localization of the metabolic enzymes.
-
Standard Synthesis Causality: Absolute quantification via LC-HRMS/MS requires a matrix-matched analytical standard. Because BPF monosulfate is not widely available commercially, it must be chemically synthesized and isolated as a stable sodium salt to generate accurate calibration curves and validate extraction recoveries[1].
-
Subcellular Fraction Causality: SULTs are soluble enzymes located in the cytoplasm. Therefore, using standard human liver microsomes (HLMs)—which only contain membrane-bound enzymes like CYPs and UGTs—will yield false-negative sulfation results. Pooled human liver cytosol (HLC) must be utilized, supplemented with the obligate cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS)[1].
Step-by-Step Methodologies
Protocol 1: Chemical Synthesis of BPF Monosulfate Sodium Salt
Objective: Generate a high-purity analytical standard for LC-MS/MS calibration.
-
Reaction: Dissolve 10 mmol of BPF in 20 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Sulfation: Add 10 mmol of sulfur trioxide pyridine complex ( SO3⋅Py ) dropwise at 0°C. Causality: Maintaining a strict 1:1 molar ratio at low temperatures minimizes the formation of BPF-disulfate, favoring the monosulfate.
-
Incubation: Stir the mixture at room temperature for 4 hours.
-
Neutralization: Quench the reaction by adding 1M NaOH until the pH reaches 7.5-8.0. Causality: This step is critical; it converts the unstable pyridinium salt intermediate into the highly stable BPF monosulfate sodium salt.
-
Purification: Isolate the monosulfate fraction using preparative HPLC (C18 column, water/acetonitrile gradient). Lyophilize the collected fractions to obtain the solid sodium salt.
Protocol 2: In Vitro Sulfation Assay (Human Liver Cytosol)
Objective: Determine the kinetic parameters of BPF sulfation.
-
System Preparation: Prepare a 200 µL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl2 , and 0.5 mg/mL pooled human liver cytosol[1].
-
Substrate Addition: Spike BPF at varying concentrations (1 µM to 200 µM). Causality: A wide concentration range is mandatory to capture the substrate inhibition curve unique to BPF[1].
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding PAPS to a final concentration of 100 µM. (Self-Validation: Run a parallel negative control lacking PAPS to rule out non-enzymatic degradation).
-
Quenching: After 30 minutes, terminate the reaction by adding 200 µM of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., BPF-d6). Causality: Cold acetonitrile precipitates cytosolic proteins, immediately halting enzymatic activity.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.
Protocol 3: LC-HRMS/MS Quantification
Objective: Separate and quantify BPF and BPF monosulfate.
-
Chromatography: Inject 5 µL of the supernatant onto a solid-core biphenyl column[3]. Causality: Biphenyl stationary phases provide superior pi-pi interactions, offering better resolution of aromatic bisphenol analogs and their conjugates compared to traditional C18 columns[3].
-
Mobile Phase: Use a gradient of 5 mM ammonium acetate in water (Mobile Phase A) and 100% acetonitrile (Mobile Phase B)[3].
-
Detection: Operate the high-resolution mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the deprotonated [M-H]- ions for BPF and BPF monosulfate[3].
Quantitative Data Presentation
The following table summarizes the comparative in vitro metabolic parameters of common bisphenol analogs in human hepatic models.
| Bisphenol Analog | Primary Phase II Pathway | Sulfation Kinetic Model | Relative Intrinsic Clearance | Estrogenic Activity of Sulfate |
| Bisphenol A (BPA) | Glucuronidation (>94%) | Michaelis-Menten | Highest | None (Detoxified) |
| Bisphenol F (BPF) | Glucuronidation | Substrate Inhibition | Intermediate | None (Detoxified) |
| Bisphenol S (BPS) | Glucuronidation | Michaelis-Menten | Lowest | None (Detoxified) |
Note: Data synthesized from human hepatocyte and cytosolic fraction studies[1]. BPF's unique substrate inhibition indicates that at high exposure concentrations, the efficiency of the sulfation pathway decreases, potentially shunting the parent compound to alternative metabolic routes.
References
-
Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - ResearchGate -[Link]
-
Bis(hydroxyphenyl)methane—bisphenol F—metabolism by the HepG2 human hepatoma cell line and cryopreserved human hepatocytes - Taylor & Francis -[Link]
-
In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS - ACS Publications -[Link]
Sources
Bisphenol F monosulfate sodium salt molecular weight and solubility
An In-Depth Technical Guide to Bisphenol F Monosulfate Sodium Salt: Physicochemical Properties and Solubility Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of Bisphenol F monosulfate sodium salt, a primary metabolite of the industrial chemical Bisphenol F (BPF). As BPF is increasingly used as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates, understanding the properties of its metabolites is critical for toxicology, environmental science, and human health risk assessment.[1][2][3][4] This document synthesizes available data on the compound's molecular weight and solubility, and provides a robust experimental protocol for the definitive determination of its aqueous solubility in accordance with international standards.
Part 1: Chemical Identity and Core Physicochemical Properties
The essential first step in studying any chemical compound is to establish its precise identity and fundamental properties. Bisphenol F monosulfate sodium salt is the product of a Phase II biotransformation, where a sulfate group is conjugated to the parent BPF molecule to increase its water solubility and facilitate its excretion from the body.[2][5]
The core physicochemical data for Bisphenol F monosulfate sodium salt are summarized below.
| Property | Value | Source |
| IUPAC Name | sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate | PubChem[6] |
| CAS Number | 54172-90-6 | PubChem, LGC Standards[6][7][8] |
| Synonyms | 4-(4-Hydroxybenzyl)phenyl Hydrogen Sulfate Sodium Salt; BPF Monosulfate Sodium Salt | PubChem[6] |
| Molecular Formula | C₁₃H₁₁NaO₅S | PubChem, LGC Standards[6][7] |
| Molecular Weight | 302.28 g/mol | PubChem, LGC Standards[6][7] |
| Exact Mass | 302.02248890 Da | PubChem[6] |
Part 2: Solubility Profile
Solubility is a critical parameter that influences a compound's bioavailability, toxicity, and environmental fate. As a sodium salt of a sulfated phenol, Bisphenol F monosulfate is expected to be significantly more hydrophilic than its parent compound. This is a direct consequence of the detoxification process, which aims to make xenobiotics more water-soluble for easier clearance.[2]
Qualitative Solubility Data
Published data on the solubility of this specific metabolite is scarce. However, data from chemical suppliers provides a qualitative assessment in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | BIOZOL, AXEL[9][10] |
| Methanol | Slightly Soluble | AXEL[9] |
| Water | Data Not Available (Expected to be soluble) | - |
While quantitative aqueous solubility data is not readily found in the literature, the compound's ionic nature strongly suggests it is soluble in water. To address this data gap, the following section provides a detailed protocol for its experimental determination.
Part 3: Recommended Protocol for Aqueous Solubility Determination
For researchers requiring precise solubility values for applications such as preparing stock solutions for in vitro assays or conducting environmental fate studies, a standardized methodology is essential. The following protocol is based on the OECD Test Guideline 105, "Water Solubility" (Flask Method) , which is a globally recognized standard for determining the saturation mass concentration of a substance in water.[11][12][13][14]
Principle of the Method
The flask method involves dissolving the test substance in water at a specific temperature until saturation is achieved. The concentration of the substance in the aqueous solution, after separation of undissolved material, is then determined by a suitable analytical method. This method is appropriate for substances with solubilities above 10 mg/L.[12][14]
Experimental Workflow Diagram
The logical flow of the OECD 105 Flask Method is outlined below.
Caption: Workflow for determining water solubility via the OECD 105 Flask Method.
Step-by-Step Methodology
-
Preliminary Test:
-
Rationale: To estimate the approximate solubility and the time required to reach equilibrium.
-
Procedure: Add an estimated amount of Bisphenol F monosulfate sodium salt to a flask containing a known volume of water (e.g., 10 mL). Shake at 20 ± 0.5 °C for 24 hours. Visually inspect for undissolved solid. If dissolved, add more substance until a precipitate remains. Analyze the concentration of the aqueous phase. Repeat measurements at 48 and 72 hours to ensure the concentration has plateaued, confirming equilibrium.
-
-
Definitive Test (in triplicate):
-
Rationale: To obtain a precise and reproducible measurement of solubility.
-
Step 2.1 - Preparation: Based on the preliminary test, add a sufficient excess of the test substance to three separate flasks containing a known volume of high-purity water (e.g., Type I). The excess solid should be clearly visible.
-
Step 2.2 - Equilibration: Seal the flasks and place them in a constant-temperature shaker or water bath maintained at 20 ± 0.5 °C. Agitate for a period determined by the preliminary test (typically 24-48 hours) is sufficient to reach equilibrium.
-
Step 2.3 - Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled environment for at least 24 hours to permit the sedimentation of undissolved material.
-
Step 2.4 - Sampling: Carefully withdraw an aliquot from the clear supernatant. To ensure the complete removal of any suspended microparticles, centrifuge the aliquot at high speed (e.g., >10,000 x g).
-
Step 2.5 - Analysis: Accurately determine the concentration of Bisphenol F monosulfate sodium salt in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity.
-
Step 2.6 - Calculation: Calculate the water solubility as the average concentration from the three replicate flasks. Express the result in g/L, mg/L, and mol/L.
-
Part 4: Biological Context and Significance
The chemical properties of Bisphenol F monosulfate sodium salt are directly related to its biological role as a detoxification product of Bisphenol F.
Metabolic Pathway
Caption: Metabolic sulfation of Bisphenol F to its water-soluble monosulfate conjugate.
This metabolic pathway highlights the toxicological importance of the sulfate conjugate.[2][5] While often considered a detoxification product, the metabolite itself must be studied to ensure it does not possess residual biological activity or contribute to the overall toxicological profile of the parent compound. Its solubility dictates its concentration in biological fluids and its potential for interaction with cellular targets.
Conclusion
Bisphenol F monosulfate sodium salt has a precisely defined molecular weight of 302.28 g/mol .[6][7] While qualitative data suggests it is slightly soluble in polar organic solvents like DMSO and methanol, quantitative aqueous solubility data remains a critical knowledge gap.[9][10] Its formation as a primary metabolite implies significant water solubility, a property that is essential for its biological clearance.[2] For researchers in toxicology, pharmacology, and environmental science, the experimental determination of this value is paramount. The provided protocol, based on the OECD 105 guideline, offers a robust and standardized framework for obtaining the accurate solubility data required for rigorous scientific investigation.
References
-
Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. Source: OECD, URL: [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Source: OECD, URL: [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Source: Situ Biosciences, URL: [Link]
-
OECD. (2014). OECD GUIDELINES FOR TESTING OF CHEMICALS. Source: OECD, URL: [Link]
- OECD. (1995). Test No. 105: Water Solubility. Google Books.
-
National Center for Biotechnology Information. (n.d.). Bisphenol F Monosulfate Sodium Salt. PubChem Compound Database. Source: PubChem, URL: [Link]
-
Dr. Ehrenstorfer. (n.d.). Bisphenol F sulfate sodium salt. Source: Dr. Ehrenstorfer, URL: [Link]
-
AXEL. (n.d.). 85-5471-03 Bisphenol F Monosulfate Sodium Salt 100mg. Source: AXEL, URL: [Link]
-
Patsnap Eureka. (2015). Method for preparing bisphenol F by adopting polyoxymethylene dimethyl ethers as raw material. Source: Patsnap Eureka, URL: [Link]
-
Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. (2007). ResearchGate. Source: ResearchGate, URL: [Link]
-
Wikipedia. (n.d.). Bisphenol F. Source: Wikipedia, URL: [Link]
- Google Patents. (n.d.). CN102516035B - Preparation method of bisphenol F.
-
IntechOpen. (2025). Physical, Chemical and Biological Properties of Bisphenols. Source: IntechOpen, URL: [Link]
-
ACS Publications. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. Industrial & Engineering Chemistry Research. Source: ACS Publications, URL: [Link]
- Google Patents. (n.d.). CN114835559B - Catalytic method for synthesizing bisphenol F.
-
Taylor & Francis. (n.d.). Bisphenol F – Knowledge and References. Source: Taylor & Francis, URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physical, Chemical and Biological Properties of Bisphenols | IntechOpen [intechopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Bisphenol F - Wikipedia [en.wikipedia.org]
- 6. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bisphenol F Monosulfate Sodium Salt | LGC Standards [lgcstandards.com]
- 8. Bisphenol F Monosulfate Sodium Salt | 54172-90-6 [sigmaaldrich.com]
- 9. axel.as-1.co.jp [axel.as-1.co.jp]
- 10. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com]
Identification of Bisphenol F Monosulfate Sodium Salt as a Direct Exposure Biomarker: A Technical Guide
Executive Summary: The Biomarker Imperative
As the manufacturing sector pivots away from Bisphenol A (BPA) due to its well-documented endocrine-disrupting properties, Bisphenol F (BPF) has emerged as a primary substitute in epoxy resins and polycarbonate plastics. Consequently, human exposure to BPF through dietary and environmental routes has surged, making accurate biomonitoring an urgent public health and toxicological priority 1.
Historically, exposure assessment has relied on measuring "total BPF" in urine following non-specific enzymatic deconjugation using β-glucuronidase and sulfatase 1. However, this indirect methodology obscures the real-time metabolic phenotyping of the individual and introduces analytical artifacts. Identifying and directly quantifying the intact phase II metabolites—specifically Bisphenol F monosulfate —provides a higher-resolution snapshot of toxicokinetics, individual metabolic clearance capacities, and specific fetal exposure risks.
Metabolic Fate of Bisphenol F: The Critical Role of Sulfation
Upon ingestion, BPF undergoes extensive first-pass metabolism in the liver. The primary biotransformation pathways are glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs) and sulfation (mediated by sulfotransferases, SULTs) 2. While glucuronidation is a standard detoxification route, sulfation plays a uniquely critical role in the context of BPF.
In vitro kinetic studies reveal a critical divergence in bisphenol metabolism: while BPA and BPS follow standard Michaelis-Menten sulfation kinetics, BPF sulfation follows a substrate inhibition model 3. This implies that at high exposure concentrations, the sulfation pathway becomes saturated and inhibited, potentially leading to a dangerous systemic accumulation of unconjugated, bioactive BPF. Furthermore, research indicates that BPF sulfate easily passes through the placenta to the embryo, suggesting that the fetal risk of BPF toxicity is exacerbated by the transport of these specific conjugated metabolites [[4]]().
Phase II biotransformation pathways of Bisphenol F into sulfate and glucuronide conjugates.
Chemical and Pharmacokinetic Profile
To utilize BPF monosulfate as a reliable biomarker, analytical laboratories must employ the synthesized reference standard: Bisphenol F monosulfate sodium salt . The sodium salt formulation ensures the thermodynamic stability and aqueous solubility required for the preparation of highly accurate analytical calibrators.
Table 1: Physicochemical Properties of Bisphenol F Monosulfate Sodium Salt
| Property | Value |
| IUPAC Name | Sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate [[5]]() |
| CAS Number | 54172-90-6 5 |
| PubChem CID | 169434760 5 |
| Molecular Formula | C13H11NaO5S 5 |
| Molar Mass | 302.28 g/mol 5 |
| Exact Mass | 302.0225 Da 5 |
Table 2: Comparative Toxicokinetics of Bisphenol Analogs
| Parameter | Bisphenol F (BPF) | Bisphenol A (BPA) | Bisphenol S (BPS) |
| Sulfation Kinetics | Substrate Inhibition 3 | Michaelis-Menten 3 | Michaelis-Menten [[3]]() |
| Primary Excretion | Urine (as conjugates) 2 | Urine (as conjugates) 1 | Urine (as conjugates) 1 |
| Placental Transfer | High (Sulfate crosses easily) 4 | Moderate | Moderate |
Analytical Methodology: Direct Quantification via UHPLC-MS/MS
Relying on enzymatic deconjugation introduces variability due to incomplete hydrolysis and enzyme batch differences. Direct quantification of BPF monosulfate using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for modern exposomics.
Self-Validating Protocol Design
The following protocol is designed as a self-validating system. By introducing an isotopically labeled internal standard (IS) at the very first step, any downstream losses during extraction or variations in ionization efficiency (matrix effects) are mathematically canceled out.
Step-by-Step Workflow:
-
Sample Aliquoting & Isotope Spiking:
-
Thaw urine or plasma samples on ice. Transfer 500 µL of the biological matrix into a 2 mL microcentrifuge tube.
-
Critical Step: Spike with 10 µL of a stable isotope-labeled internal standard (e.g., 13C12-BPF-sulfate) to yield a final concentration of 10 ng/mL.
-
Causality: Spiking before protein precipitation ensures the IS undergoes the exact same physical and chemical stresses as the endogenous biomarker, validating the recovery rate.
-
-
Protein Precipitation & Solid Phase Extraction (SPE):
-
Add 500 µL of ice-cold acetonitrile to precipitate matrix proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Condition a Weak Anion Exchange (WAX) SPE cartridge with 2 mL methanol followed by 2 mL water. Load the supernatant onto the cartridge.
-
Causality: BPF monosulfate is a strong acid due to the sulfate group. The WAX sorbent selectively retains acidic compounds, allowing neutral lipids and basic interferences to be washed away with 2 mL of 5% methanol in water.
-
-
Elution & Reconstitution:
-
Elute the target analytes using 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of the initial LC mobile phase (e.g., 90% Water / 10% Methanol with 5 mM ammonium acetate).
-
-
UHPLC Separation:
-
Inject 5 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.
-
Use a gradient elution of Mobile Phase A (Water + 5 mM ammonium acetate) and Mobile Phase B (Methanol + 5 mM ammonium acetate).
-
Causality: Ammonium acetate acts as a volatile buffer, maintaining the sulfate group in an ionized state to ensure sharp, reproducible chromatographic peaks without fouling the mass spectrometer source.
-
-
ESI-MS/MS Detection:
-
Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For BPF monosulfate, the precursor ion is the deprotonated molecule[M-H]- (m/z 279.0 for the free acid form), with product ions corresponding to the cleavage of the sulfate group (e.g., m/z 199.1).
-
-
System Validation:
-
Analyze Quality Control (QC) samples at low, medium, and high concentrations every 10 to 15 sample injections.
-
Acceptance Criteria: The coefficient of variation (CV) for QCs must remain ≤15%, and the IS peak area must not deviate by more than 50% from the mean of the calibration standards, ensuring the absence of severe ion suppression.
-
Self-validating UHPLC-MS/MS workflow for direct quantification of BPF monosulfate.
Conclusion
The identification of BPF monosulfate as a primary exposure biomarker is not merely an analytical preference; it is a toxicological necessity. Because BPF sulfation follows a substrate inhibition model 3, high-dose exposures could disproportionately increase the circulating levels of unconjugated, endocrine-disrupting BPF. Furthermore, the documented ability of BPF sulfate to cross the placental barrier introduces a vector for fetal exposure that was previously underestimated 4. By shifting from total BPF measurements to the direct quantification of BPF monosulfate, researchers can better map the exposome and accelerate the rapid toxicity screening of emerging bisphenol alternatives.
References
-
PubChem - NIH. "Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760." Source: nih.gov. 5
-
National Institutes of Health (NIH). "Exposure to Bisphenol A, Bisphenol F, and Bisphenol S in U.S. Adults and Children: The National Health and Nutrition Examination Survey 2013–2014." Source: nih.gov. 1
-
ResearchGate. "Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction." Source: researchgate.net. 3
-
International Forum for Wellbeing in Pregnancy (IFWIP). "Prenatal Exposure to Bisphenols and Parabens and Impacts on Human Physiology." Source: ifwip.org.4
-
Publisso. "Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS." Source: publisso.de. 2
Sources
Pharmacokinetics of Bisphenol F Monosulfate Sodium Salt in Mammalian Models: A Technical Guide
Executive Summary
As regulatory pressures mount against Bisphenol A (BPA), industry reliance has shifted toward structural analogs such as Bisphenol F (BPF). However, the toxicokinetic profile of BPF presents unique challenges. Unlike BPA, which is predominantly cleared via glucuronidation, BPF undergoes extensive Phase II metabolism where sulfation plays a co-dominant role[1]. The synthesis and utilization of Bisphenol F monosulfate sodium salt (BPF-MS) as a highly soluble analytical standard and dosing vehicle has become critical for drug development professionals and toxicologists. This guide provides an in-depth mechanistic analysis of BPF biotransformation, the specific pharmacokinetic (PK) behavior of its monosulfate metabolite, and field-proven protocols for in vitro and in vivo evaluations.
Mechanistic Pharmacokinetics: The Role of Sulfation
To understand the PK of BPF-MS, one must first examine the biotransformation of the parent compound. When mammalian models are exposed to BPF, the compound is rapidly absorbed, with systemic exposure confirmed within 0.25 hours post-administration[2].
Hepatic and Extrahepatic Biotransformation
Once in systemic circulation, BPF is heavily subjected to Phase II conjugation. While UDP-glucuronosyltransferases (UGTs) catalyze the formation of BPF-glucuronide, cytosolic sulfotransferases (SULTs)—particularly SULT1A1—catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of BPF, yielding BPF monosulfate[3].
Interestingly, the in vitro sulfation of BPF does not follow standard Michaelis-Menten kinetics; instead, it exhibits a substrate inhibition model [3]. This is a critical mechanistic insight: at high exposure doses, the sulfation pathway becomes saturated and self-inhibited, potentially leading to a non-linear increase in the bioavailability of the unconjugated, endocrine-active parent compound.
Distribution and Enterohepatic Recirculation
BPF and its sulfate conjugate exhibit widespread tissue distribution. In pregnant mammalian models, BPF residues cross the placental barrier, accumulating in the uterus, amniotic fluid, and fetuses[1]. A defining characteristic of BPF-MS is its susceptibility to enterohepatic cycling. Approximately 46% of distributed radioactivity from BPF is excreted into the bile within 6 hours[1]. Gut microbiota can cleave the sulfate moiety, allowing the parent BPF to be reabsorbed, which significantly extends the terminal half-life and systemic residence time.
Excretion Profile
The primary route of elimination for BPF metabolites is renal. In rodent models, 43–54% of the administered dose is excreted in urine, with feces accounting for 15–20%[1]. Notably, enzymatic deconjugation studies using sulfatase confirm that more than 50% of the urinary radioactivity is the sulfate conjugate of BPF [1], underscoring the necessity of using BPF-MS as a primary biomarker for exposure[4].
Biotransformation pathway of Bisphenol F into its monosulfate and glucuronide conjugates.
Quantitative Pharmacokinetic Parameters
The following table synthesizes the established pharmacokinetic parameters of BPF and its primary sulfate metabolite in mammalian (rodent) models following oral administration.
| Parameter | Value / Observation | Mechanistic Significance |
| Tmax (Parent BPF) | ~0.25 hours | Indicates rapid gastrointestinal absorption[2]. |
| Urinary Excretion | 43 – 54% of total dose | Primary elimination route; necessitates renal clearance monitoring[1]. |
| Fecal Excretion | 15 – 20% of total dose | Driven by biliary excretion and incomplete GI absorption[1]. |
| Major Urinary Metabolite | BPF Monosulfate (>50%) | Highlights sulfation as the dominant detoxification pathway in specific models[1]. |
| Biliary Excretion Rate | ~46% over 6 hours | Confirms extensive enterohepatic recirculation, prolonging half-life[1]. |
| Enzyme Kinetics (Sulfation) | Substrate Inhibition Model | High doses inhibit SULT activity, risking parent compound toxicity[3]. |
Experimental Methodologies & Protocols
To accurately assess the PK of BPF-MS, researchers must utilize self-validating experimental designs. Administering the pre-synthesized BPF monosulfate sodium salt directly to models allows scientists to bypass the absorption and first-pass metabolism variables of the parent compound, directly interrogating the clearance, stability, and distribution of the metabolite itself.
Protocol 1: In Vitro Sulfation Kinetics using Human Liver Cytosol
Causality Note: Because SULT enzymes are soluble cytosolic proteins, standard liver microsomes (which contain membrane-bound UGTs and CYPs) are insufficient. Pooled human liver cytosol (PHLC) must be used to accurately model sulfation kinetics[3].
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM magnesium chloride (MgCl₂). Mg²⁺ is a critical cofactor for stabilizing the nucleotide binding site of the SULT enzyme.
-
Protein Incubation: Add PHLC to the buffer at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Spike the mixture with varying concentrations of BPF (0.1 μM to 50 μM) to capture the substrate inhibition curve.
-
Reaction Initiation: Initiate the reaction by adding PAPS (final concentration 20 μM). Self-validation: Always run a parallel negative control lacking PAPS to ensure detected BPF-MS is enzymatically generated.
-
Termination & Extraction: Stop the reaction after 15 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled BPF-MS). Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the BPF-MS peak against a standard curve generated using pure BPF monosulfate sodium salt.
Protocol 2: In Vivo PK Profiling of BPF Monosulfate Sodium Salt
Causality Note: The sodium salt of BPF monosulfate is highly water-soluble, ensuring uniform dosing solutions and immediate systemic availability when administered intravenously or orally.
-
Formulation: Dissolve BPF monosulfate sodium salt in sterile physiological saline (0.9% NaCl) to achieve the target dosing concentration (e.g., 10 mg/kg).
-
Administration: Administer the dose to adult Sprague-Dawley rats via oral gavage or intravenous tail-vein injection.
-
Serial Sampling: Collect blood samples (~200 μL) from the jugular vein into heparinized tubes at predetermined intervals: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours[2].
-
Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and store at -80°C to prevent spontaneous deconjugation.
-
Sample Preparation (Direct Analysis): To measure the intact sulfate, perform solid-phase extraction (SPE) using weak anion exchange cartridges. Do not use β-glucuronidase/arylsulfatase enzymes, as this will cleave the target analyte back into the parent BPF[4].
-
Quantification: Inject the eluate into an LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode. Calculate non-compartmental PK parameters (AUC, Clearance, Vd) using standard pharmacokinetic software.
In vivo pharmacokinetic profiling workflow for BPF monosulfate sodium salt.
Conclusion
The pharmacokinetics of Bisphenol F are heavily dictated by its Phase II metabolism, with sulfation acting as a primary detoxification and clearance mechanism in mammalian models. The unique substrate-inhibition kinetics of BPF sulfation, combined with extensive enterohepatic recirculation, necessitates rigorous toxicokinetic modeling. By utilizing BPF monosulfate sodium salt as both an analytical standard and a direct in vivo dosing agent, researchers can isolate the clearance mechanics of the metabolite, ensuring accurate risk assessment and exposure biomonitoring in the post-BPA regulatory landscape.
References
-
Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F Source: Archives of Toxicology (via NIH) URL:[Link][2]
-
Disposition and Metabolic Profiling of Bisphenol F in Pregnant and Nonpregnant Rats Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][1]
-
Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction Source: Toxicology Letters (via BioKB / University of Luxembourg) URL:[Link][3]
-
Exposure to Bisphenol A, Bisphenol F, and Bisphenol S in U.S. Adults and Children: The National Health and Nutrition Examination Survey 2013–2014 Source: ACS Omega (via NIH) URL:[Link][4]
Sources
Synthesis Pathways for Bisphenol F Monosulfate Sodium Salt Reference Materials
An In-Depth Technical Guide for Analytical and Drug Development Professionals
Introduction and Metabolic Context
As industrial manufacturing pivots away from Bisphenol A (BPA) due to its endocrine-disrupting properties, Bisphenol F (BPF) has become a ubiquitous substitute. However, pharmacokinetic studies indicate that BPF is rapidly metabolized in the human liver into Phase II conjugates, predominantly glucuronides and sulfates (1). To accurately quantify human exposure and conduct biomonitoring via LC-MS/MS, high-purity reference materials of these specific metabolites are strictly required (2).
Synthesizing the monosulfate sodium salt of BPF (BPF-MS) presents a unique chemical challenge: BPF possesses two symmetric phenolic hydroxyl groups. Achieving mono-substitution requires precise stoichiometric control and strategic downstream purification. This whitepaper details the causality, step-by-step methodology, and self-validating analytical logic required to synthesize BPF-MS sodium salt reference materials.
Mechanistic Pathway and Reagent Causality
The synthesis of phenolic sulfates can be achieved using various sulfating agents, such as chlorosulfonic acid ( ClSO3H ) or sulfur trioxide complexes.
Causality in Experimental Choices:
-
Reagent Selection: Chlorosulfonic acid is highly reactive and prone to causing unwanted electrophilic aromatic substitution (ring sulfonation) rather than the desired O-sulfation. To ensure strict O-sulfation, the Sulfur Trioxide-Pyridine complex ( SO3⋅Py ) is selected. It acts as a mild, selective electrophile (3).
-
Stoichiometric Control: Because BPF is symmetric, adding an excess of SO3⋅Py drives the reaction toward BPF disulfate. By restricting the molar ratio to exactly 1.0 : 1.0 (BPF : SO3⋅Py ), the reaction yields a statistical mixture of unreacted BPF, BPF monosulfate, and a minor fraction of BPF disulfate.
Figure 1: Reaction pathway highlighting the statistical distribution of BPF sulfation.
Experimental Protocol: Synthesis and Isolation
The following step-by-step methodology ensures the isolation of the specific sodium salt form, which is critical for long-term stability and reference material formulation.
Step 1: Anhydrous Reaction Setup
-
Flame-dry a 100 mL round-bottom flask under an argon atmosphere to prevent premature hydrolysis of the sulfating agent.
-
Dissolve 2.00 g (10.0 mmol) of Bisphenol F in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
Step 2: Controlled Sulfation
-
Weigh exactly 1.59 g (10.0 mmol, 1.0 eq) of SO3⋅Py complex.
-
Add the complex portion-wise over 15 minutes to the stirring BPF solution at 25°C.
-
Allow the reaction to stir continuously for 3 hours. The mixture will contain the pyridinium salt of BPF-MS.
Step 3: Quenching and Desalting
-
Quench the reaction by adding 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ). This neutralizes the mixture, displaces the pyridine, and forms the crude sodium salt.
-
Remove the DMF and free pyridine via rotary evaporation under high vacuum at 45°C.
-
Re-dissolve the crude residue in a minimal volume of LC-MS grade water.
Step 4: Ion-Exchange and Lyophilization
Why not direct HPLC with sodium buffers? Preparative HPLC using sodium-based buffers (like sodium acetate) leaves non-volatile salts in the final product, ruining the reference material.
-
Purify the crude mixture using Preparative RP-HPLC with a volatile buffer (Ammonium Acetate) to isolate the BPF-MS fraction (See Section 4).
-
Pool the pure fractions and pass them through a solid-phase cation exchange column loaded with Dowex 50WX8 (Na⁺ form) resin. This quantitatively exchanges the ammonium counterions for sodium counterions.
-
Lyophilize (freeze-dry) the eluate at -80°C for 48 hours to yield a pure, white powder of BPF Monosulfate Sodium Salt.
Figure 2: Step-by-step workflow for synthesizing and isolating BPF-MS sodium salt.
Chromatographic Data and Purification Strategy
Separating the unreacted BPF, BPF-MS, and BPF-disulfate requires reverse-phase chromatography. Because the sulfate group drastically increases polarity, the compounds elute in order of decreasing polarity: Disulfate → Monosulfate → Unreacted BPF.
Table 1: Preparative HPLC Conditions and Retention Behavior
| Parameter | Condition / Value |
| Stationary Phase | Preparative C18 Column (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in H2O (pH 7.0) |
| Mobile Phase B | 100% Acetonitrile (MeCN) |
| Gradient Profile | 5% B to 60% B over 30 minutes |
| Flow Rate | 15.0 mL/min |
| Detection | UV at 280 nm |
| Retention: Disulfate | ~ 6.2 min (Highly polar, elutes first) |
| Retention: Monosulfate | ~ 14.5 min (Target Fraction) |
| Retention: Native BPF | ~ 23.8 min (Highly hydrophobic, elutes last) |
Self-Validating Analytical Systems (E-E-A-T)
To ensure the scientific integrity of the reference material, the protocol relies on a self-validating spectroscopic system. You do not need external assumptions to prove the synthesis worked; the molecule's own structural logic proves it.
1. Mass Spectrometry (LC-MS/MS): In negative electrospray ionization (ESI-), the exact mass confirms the addition of exactly one sulfate group. Native BPF has a molecular weight of 200.2 g/mol . The addition of the SO3 group (80 Da) minus a proton yields an [M−H]− ion at m/z 279 . The absence of m/z 359 (disulfate) in the purified fraction validates the chromatographic isolation.
2. Nuclear Magnetic Resonance ( 1H -NMR) Symmetry Breaking: This is the ultimate self-validating proof. Native BPF is highly symmetric; its 1H -NMR spectrum shows a single set of AA'BB' aromatic doublets. Upon monosulfation, the symmetry of the molecule is permanently broken. The self-validating proof is the emergence of two distinct sets of AA'BB' doublets:
-
One set corresponding to the electron-rich, unreacted phenol ring.
-
A second, downfield-shifted set corresponding to the electron-withdrawn phenyl sulfate ring. If the product were a disulfate, molecular symmetry would be restored, and only one set of shifted doublets would appear. The presence of exactly two sets of aromatic doublets definitively proves the material is a monosulfate.
References
- Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulf
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Exploring the Bisphenol A Paradigm: Historical Evolution, Environmental Presence, Pharmacokinetics, and Societal Impact. IntechOpen.
Sources
- 1. Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Bisphenol A Paradigm: Historical Evolution, Environmental Presence, Pharmacokinetics, and Societal Impact | IntechOpen [intechopen.com]
Application Note: Direct LC-MS/MS Quantification of Bisphenol F Monosulfate in Biological Matrices
Introduction & Mechanistic Background
Bisphenol F (BPF) is increasingly utilized as a structural substitute for Bisphenol A (BPA) in industrial polymers and epoxy resins. Following exposure, BPF undergoes rapid and extensive Phase II biotransformation in the liver, primarily yielding glucuronide and sulfate conjugates[1],[2].
Historically, human biomonitoring of endocrine-disrupting chemicals (EDCs) relied on indirect quantification. Analysts treated urine or serum with β-glucuronidase and arylsulfatase to hydrolyze the conjugates, subsequently measuring the "total" free BPF[1],[3]. However, this indirect approach is fundamentally flawed for precision pharmacokinetics: it assumes 100% enzymatic efficiency, suffers from matrix-dependent enzyme inhibition, and completely masks the specific ratio of sulfate to glucuronide metabolites[1].
This protocol establishes a self-validating, direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology to quantify Bisphenol F Monosulfate using its sodium salt reference standard (CAS 54172-90-6)[4],[5]. By quantifying the intact Phase II metabolite, researchers can achieve unambiguous, species-specific tracking of BPF exposure and clearance.
Phase II biotransformation of Bisphenol F into its sulfate and glucuronide conjugates.
Materials and Reagents
-
Target Analyte: Bisphenol F Monosulfate Sodium Salt (C₁₃H₁₁NaO₅S, MW: 302.28 g/mol ; Free acid MW: 280.04 g/mol )[6],[7].
-
Internal Standard (IS): ¹³C₁₂-BPF-Sulfate (If unavailable, ¹³C₁₂-BPA-Sulfate serves as an acceptable surrogate for matrix effect correction).
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water, and Ammonium Acetate.
-
Consumables: Polymeric Reversed-Phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg).
Experimental Design & Causality (E-E-A-T Principles)
As a robust analytical system, every step of this protocol is designed with specific chemical causality to ensure trustworthiness and self-validation:
-
Analyte Stability & Ionization (The Buffer Choice): Sulfates are highly polar and prone to ion suppression. While formic acid is a standard LC-MS additive, it severely suppresses the negative ionization of sulfate groups. Causality: By utilizing a weak aqueous buffer (10 mM ammonium acetate, pH ~6.8), we maintain the sulfate moiety in its fully deprotonated state ([M-H]⁻) while enhancing desolvation efficiency in the ESI source[8].
-
Extraction Chemistry (SPE vs. Protein Precipitation): Simple protein precipitation leaves behind endogenous phospholipids that co-elute with polar sulfates, causing massive matrix effects. Causality: A Hydrophilic-Lipophilic Balance (HLB) SPE sorbent captures the aromatic rings of BPF-S via π-π and hydrophobic interactions, allowing polar salts to be washed away, thereby concentrating the trace-level analyte and ensuring a reproducible recovery (>85%).
-
Chromatographic Separation: A biphenyl solid-core column is prioritized over standard C18. Causality: Biphenyl stationary phases offer enhanced π-π interactions, providing superior retention for polar aromatic bisphenol conjugates and baseline resolution from isobaric matrix interferences[8].
Step-by-Step Sample Preparation Workflow
Solid-Phase Extraction (SPE) workflow comparing direct quantification vs. traditional hydrolysis.
Protocol Steps:
-
Aliquoting: Transfer 500 µL of biological sample (urine or serum) into a clean 2 mL microcentrifuge tube.
-
Internal Standard Addition: Spike 10 µL of IS working solution (100 ng/mL ¹³C₁₂-BPF-Sulfate) into the sample. Vortex for 10 seconds.
-
Dilution: Add 500 µL of LC-MS grade water to reduce matrix viscosity and normalize pH.
-
SPE Conditioning: Condition the HLB SPE cartridge with 2 mL of Methanol, followed by 2 mL of Water. (Causality: Solvates the polymeric sorbent bed, maximizing surface area for analyte interaction).
-
Loading: Load the diluted sample onto the cartridge at a controlled flow rate of ~1 mL/min.
-
Washing: Wash with 2 mL of 5% Methanol in water. (Critical Causality: BPF-S is highly polar; exceeding 5% organic solvent in the wash step risks premature analyte breakthrough).
-
Elution: Elute the target analytes with 2 mL of 100% Methanol into a clean glass tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v). Vortex and centrifuge at 14,000 rpm for 5 mins before transferring to an autosampler vial.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
-
Column: Waters Acquity UPLC BEH Biphenyl (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 10 | 90 |
| 5.5 | 10 | 90 |
| 5.6 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Causality of Fragmentation: The sodium salt of BPF monosulfate (MW 302.28) dissociates completely in solution[6]. The intact monosulfate anion[M-H]⁻ has an m/z of 279.0. The primary fragmentation pathway for arylsulfates in negative mode is the neutral loss of sulfur trioxide (SO₃, 80 Da), yielding the deprotonated aglycone at m/z 199.0[8],[9].
Optimized MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| BPF-Sulfate | 279.0 | 199.0 | 50 | -25 | Quantifier (SO₃ loss) |
| BPF-Sulfate | 279.0 | 93.0 | 50 | -42 | Qualifier (Phenol ring) |
| ¹³C₁₂-BPF-Sulfate (IS) | 292.0 | 212.0 | 50 | -25 | Internal Standard |
Method Validation & Quality Control Data
A self-validating analytical batch must include a matrix-matched calibration curve, matrix blanks, and Quality Control (QC) samples at three concentration levels (Low, Mid, High). The direct quantification method typically yields the following validation metrics:
| Validation Parameter | FDA/ICH Acceptance Criteria | Expected Experimental Observation |
| Linearity (R²) | > 0.995 | 0.998 (Range: 0.1 - 100 ng/mL) |
| Intra-day Precision (CV%) | < 15% | 4.2% - 8.5% |
| Inter-day Accuracy (% Bias) | ± 15% | -6.0% to +8.2% |
| Matrix Effect (MF) | 80% - 120% | 88% (HLB extraction mitigates suppression) |
| Limit of Quantitation (LOQ) | S/N > 10 | 0.05 ng/mL |
References
-
Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem, NIH. URL:[Link][6]
-
85-5471-03 Bisphenol F Monosulfate Sodium Salt 100mg CAS No:54172-90-6 - AS ONE (Axel). URL:[Link][7]
-
A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their major phase II metabolites - ChemRxiv. URL:[Link][1]
-
In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS - Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link][8]
-
Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PubMed Central, NIH. URL:[Link][9]
-
Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry - Environmental Pollution, PubMed. URL:[Link][10]
-
Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS - Publisso. URL:[Link][2]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 5. Bisphenol F Monosulfate Sodium Salt | 54172-90-6 [sigmaaldrich.com]
- 6. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Solid-Phase Extraction (SPE) of Bisphenol F Monosulfate from Human Serum for LC-MS/MS Analysis
Application Note & Protocol Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Human Serum Analyte: Bisphenol F Monosulfate Sodium Salt (BPF-S)
Executive Summary & Mechanistic Rationale
Bisphenol F (BPF) is increasingly utilized as a substitute for Bisphenol A (BPA) in industrial applications. In vivo, moderately hydrophilic endocrine-disrupting chemicals like bisphenols undergo rapid phase II metabolism, predominantly converting into highly polar glucuronide and sulfate conjugates[1]. Historically, researchers relied on indirect enzymatic hydrolysis to quantify "total" bisphenols. However, the modern availability of reference standards necessitates direct, accurate quantification of these intact metabolites to truly understand their toxicokinetics[1].
Extracting intact Bisphenol F monosulfate (BPF-S) from complex biological matrices like serum presents a formidable analytical challenge[2]. Serum is rich in proteins and phospholipids that cause severe matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. Furthermore, BPF-S contains a sulfate group with a pKa < 1, meaning it remains permanently ionized (anionic) across the entire physiological pH range. Standard reversed-phase (RP) sample preparation techniques fail to adequately retain such strongly acidic compounds without the use of ion-pairing reagents, which notoriously suppress MS ionization.
The "Why": Causality of the Mixed-Mode WAX Sorbent
To achieve a highly selective and self-validating extraction, this protocol utilizes a Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent[4].
The causality behind this choice is rooted in fundamental acid-base chemistry:
-
Orthogonal Retention: The WAX sorbent features a lipophilic polymeric backbone modified with a secondary/tertiary amine group (pKa ~ 6.5)[4]. During sample loading at acidic/neutral pH, the amine is protonated (positively charged), while the BPF-S is ionized (negatively charged). This creates an incredibly strong, dual-mode retention mechanism: electrostatic attraction combined with reversed-phase hydrophobic binding.
-
Aggressive Washing: Because the ionic bond is so strong, the sorbent can be washed with 100% organic solvent (Methanol). This critical step completely disrupts reversed-phase interactions, washing away neutral lipids, phospholipids, and unconjugated bisphenols, while the BPF-S remains locked in place via ionic forces.
-
Triggered Elution: Elution is achieved using a highly basic organic solvent (5% Ammonium Hydroxide in Methanol). The high pH (> 9) deprotonates the WAX sorbent, neutralizing its positive charge. The electrostatic hold is broken, and the methanol ensures no hydrophobic retention occurs, resulting in the quantitative, highly pure elution of BPF-S.
Experimental Workflow
Fig 1. Step-by-step solid-phase extraction workflow for BPF-S using a Weak Anion Exchange sorbent.
Reagents and Materials
-
Target Analyte: Bisphenol F monosulfate sodium salt (Analytical Standard, >98% purity).
-
Internal Standard (IS): -Bisphenol F monosulfate. Note: Using an isotopically labeled IS is mandatory for a self-validating system. It perfectly mimics the analyte, automatically correcting for matrix suppression and extraction losses.
-
SPE Sorbent: Polymeric Mixed-Mode Weak Anion Exchange (WAX) Cartridges (e.g., Waters Oasis WAX, 30 mg / 1 cc)[4].
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water ( ).
-
Modifiers: Formic Acid (FA), Ammonium Hydroxide ( ), Ammonium Acetate ( ).
Step-by-Step Methodology
Part A: Serum Pre-Treatment (Protein Precipitation)
Serum proteins strongly bind bisphenols. Direct loading onto an SPE cartridge will cause clogging and severe analyte loss[2].
-
Aliquot: Transfer of human serum into a clean 2.0 mL microcentrifuge tube.
-
Spike: Add of the -BPF-S internal standard working solution ( ). Vortex briefly.
-
Precipitate: Add of cold Acetonitrile containing Formic Acid. Vortex vigorously for 2 minutes to denature proteins and disrupt protein-analyte binding.
-
Centrifuge: Spin at for 10 minutes at .
-
Dilute: Transfer the supernatant (~ ) to a clean 15 mL conical tube. Add of Formic Acid in Water. Crucial Step: This dilution reduces the organic solvent concentration to , ensuring the reversed-phase backbone of the WAX sorbent can assist in initial capture before the ionic bond fully stabilizes.
Part B: Solid-Phase Extraction (SPE)
-
Conditioning: Pass of Methanol through the WAX cartridge to wet the polymer bed, followed by of LC-MS grade Water to equilibrate. (Flow rate: ).
-
Loading: Load the diluted sample supernatant (~ ) onto the cartridge. (Flow rate: ).
-
Wash 1 (Aqueous): Pass of Formic Acid in Water. This maintains the positive charge on the sorbent and washes away polar, uncharged matrix components.
-
Wash 2 (Organic): Pass of Methanol. This eliminates neutral lipids, phospholipids, and unconjugated bisphenols. The strongly acidic BPF-S remains ionically bound to the sorbent.
-
Elution: Place a clean glass collection tube under the cartridge. Elute the BPF-S by passing of in Methanol. The high pH neutralizes the sorbent, releasing the analyte.
Part C: Concentration and Reconstitution
-
Evaporate: Dry the eluate under a gentle stream of ultra-pure Nitrogen at .
-
Reconstitute: Add of Initial Mobile Phase (e.g., MeOH / Water with ). Vortex for 30 seconds and transfer to an LC vial with a glass insert.
LC-MS/MS Analytical Conditions
Chromatographic separation is performed using a sub-2 C18 column to ensure sharp peak shapes for the highly polar sulfate conjugate[3].
| Parameter | Specification |
| Analytical Column | C18 UHPLC Column (e.g., ) |
| Mobile Phase A | Water + Ammonium Acetate (Buffer prevents peak tailing) |
| Mobile Phase B | Methanol |
| Flow Rate | |
| Column Temperature | |
| Injection Volume | |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| MRM Transition (Analyte) | (Quantifier, loss of ) |
| MRM Transition (IS) |
Method Validation & Quality Control Summary
A robust analytical method must be a self-validating system. By utilizing the WAX protocol combined with an isotopically labeled internal standard, the method demonstrates exceptional reliability, easily fulfilling FDA/EMA bioanalytical validation criteria[1].
| Validation Metric | Expected Performance | Causality / Rationale |
| Absolute Recovery | The dual-mode retention of WAX prevents breakthrough during loading, while the basic organic elution ensures complete release. | |
| Matrix Effect (ME) | The aggressive 100% Methanol wash (Wash 2) successfully removes ion-suppressing phospholipids prior to elution. | |
| Precision (CV%) | The use of -BPF-S normalizes any slight volumetric variations during the SPE and evaporation steps. | |
| LOD / LOQ | High recovery and low baseline noise (due to orthogonal cleanup) allow for ultra-trace detection in serum[3]. |
References[3] Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry. Environmental Pollution. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlVooiDwcJopqHkZ1RSpO7nGWDnC3gSmDSFJgc78i8qXB9RbvVTH80T_-GBVY7AJBMJ04UFnjZbNCpMEqmz4v2ppd6SHQUYmk59BmFMXgbvpYgJ16ywGDn7hyhHMy6eR-AeyZ9[2] Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrNOP4g0b4zX4AVtDUdyrucmWbQYSuPng3br6aWbPYAN0XB8G2o0JJa9Uwcay8gjRVhPxNdOx8OQCuV45CmIwaLhSemh5qmuyr8ZtiEB0i-oKQTLXqmVbwQmu8VKqORbuAmg==[1] A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their conjugates. ChemRxiv. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTOZVNoC2Tem8wdDhce-dx4AfrLGxg8FJ0aZun1591rakl9-sOMa6KpGTXXfMPacwYVGpGjPOGk-iXm0sWl64a_jEKHhoy9voHRtM9Ia8Ui5VJJ5qiUsFo-YeRYADecgUaMR8FvQkLp-Uq9uCLblKD7Y5uw==[4] OASIS SAMPLE PREPARATION. Waters Corporation. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6M8PGHIu8o85MpgYOfCOgzZxqE7bYnfx-2pNNEzfrLhwQyAkDm8neDQTh7vZZqXKP7zgpCY-Qn_vxtFiaoBOATqHZI-E9al9iJ1TmdU115-HMcFZWM9xHCs7zNNUfykvH8enYe5Ch3c06eiRRvuupC-DwfH6opdtgD31dLO-cKeX6gqa8fnE9XaDdZWisV3k=
Sources
Application Note: Utilizing Bisphenol F Monosulfate Sodium Salt as an Internal Analytical Standard in LC-MS/MS Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: Direct quantification of Phase II bisphenol sulfate metabolites in biological matrices (urine, serum) via LC-MS/MS.
Introduction: The Shift to Direct Metabolite Quantification
Bisphenols (e.g., BPA, BPF, BPS) are ubiquitous industrial chemicals and documented endocrine disruptors. In vivo, these parent compounds undergo rapid Phase II biotransformation, primarily converting into highly water-soluble glucuronide and sulfate conjugates to facilitate renal excretion[1].
Historically, human biomonitoring relied on indirect quantification: samples were treated with β -glucuronidase and sulfatase to cleave the conjugates, followed by the measurement of "total" parent bisphenols[2]. However, this indirect methodology is fundamentally flawed for modern pharmacokinetic profiling. It fails to distinguish between the circulating bioactive (free) and inactive (conjugated) forms, and the enzymatic deconjugation step is highly susceptible to external bisphenol contamination.
Consequently, the analytical gold standard has shifted toward the direct quantification of intact bisphenol sulfates and glucuronides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
Phase II biotransformation pathways of bisphenols into sulfate and glucuronide conjugates.
Rationale: Why Bisphenol F Monosulfate Sodium Salt?
Direct LC-MS/MS analysis of sulfates in complex matrices like urine or serum suffers from severe ion suppression in the Electrospray Ionization (ESI) source. To achieve absolute quantification, an Internal Standard (IS) must be used to correct for these matrix effects and extraction losses.
While stable isotope-labeled (SIL) standards (e.g., 13C12 -BPA-Sulfate) are theoretically ideal, they are often commercially unavailable or prohibitively expensive for emerging bisphenol analogs (BPF, BPS, BPAF). Bisphenol F Monosulfate Sodium Salt (BPF-S) serves as an exceptionally robust structural analog IS for the following mechanistic reasons:
-
Orthogonal Retention Behavior: The structural homology of the bisphenol backbone ensures BPF-S co-elutes closely with target bisphenol sulfates (BPA-S, BPS-S) on reversed-phase columns, subjecting it to the exact same matrix suppression environment at the moment of ionization.
-
Ionization Mimicry: The sulfate moiety ( −SO3− ) dictates the ionization efficiency in negative ESI mode. BPF-S mimics the deprotonation dynamics of target analytes perfectly, yielding a stable [M−H]− precursor ion[3].
-
Mass Defect Resolution: BPF-S produces a distinct precursor-to-product ion transition ( m/z 279 → 199), ensuring zero cross-talk with BPA-S ( m/z 307 → 227) or BPS-S ( m/z 329 → 249) in the mass spectrometer[1][3].
Table 1: Physicochemical Properties of BPF-S[4]
| Property | Specification | Rationale for Analytical Use |
| Chemical Name | Bisphenol F Monosulfate Sodium Salt | Sodium salt ensures high solubility in aqueous spike solutions. |
| CAS Number | 54172-90-6 | Unique identifier for procurement of analytical-grade standards. |
| Molecular Formula | C13H11NaO5S | Yields a free acid mass of 280.04 Da for MS targeting. |
| Molecular Weight | 302.28 g/mol | Distinct from BPA-S (308.3 Da) and BPS-S (330.3 Da). |
| pKa (Sulfate) | <1.0 | Remains permanently deprotonated, dictating WAX-SPE extraction. |
Analytical Workflow & Methodology
To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . It utilizes Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). Because bisphenol sulfates are strong acids (pKa < 1), they carry a permanent negative charge. Standard reversed-phase (HLB) sorbents struggle to retain them. WAX sorbents contain secondary amine groups that are positively charged at acidic/neutral pH, allowing for orthogonal electrostatic capture of the sulfate group while neutral lipids are washed away.
Analytical workflow for bisphenol sulfate quantification using BPF-S as an internal standard.
Protocol A: Standard Preparation & Matrix Spiking
-
Primary Stock: Dissolve 1.0 mg of BPF-S analytical standard in 1.0 mL of LC-MS grade Methanol (MeOH) to yield a 1 mg/mL stock. Store at -20°C.
-
Working IS Solution: Dilute the primary stock in H2O :MeOH (90:10, v/v) to a final working concentration of 50 ng/mL.
-
Sample Spiking: Aliquot 500 μ L of biological sample (urine or serum) into a clean microcentrifuge tube. Spike with 20 μ L of the Working IS Solution (yielding a 2 ng/mL internal standard concentration).
-
Self-Validation Step: Prepare a "Pre-Extraction Spike" (sample spiked before SPE) and a "Post-Extraction Spike" (blank matrix extracted, then spiked). The ratio of their peak areas calculates the absolute SPE recovery, which must be >80% to validate the extraction efficiency.
Protocol B: Weak Anion Exchange (WAX) SPE Extraction
-
Conditioning: Pass 2 mL of MeOH followed by 2 mL of LC-MS grade H2O through a 30 mg/3cc WAX-SPE cartridge.
-
Loading: Dilute the 500 μ L spiked sample with 500 μ L of 2% Formic Acid (aq) to ensure the WAX amine groups are fully protonated (positively charged). Load onto the cartridge at 1 mL/min.
-
Washing (Causality): Wash with 2 mL of 2% Formic Acid in H2O , followed by 2 mL of MeOH. Mechanism: The acidic aqueous wash removes salts and polar interferences. The pure MeOH wash removes neutral hydrophobic lipids. The target sulfates remain electrostatically bound to the sorbent.
-
Elution: Elute the bisphenol sulfates with 2 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. Mechanism: The high pH deprotonates the WAX amine groups, neutralizing their charge and releasing the permanently charged sulfates.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 35°C. Reconstitute in 100 μ L of Initial Mobile Phase.
Protocol C: UPLC-MS/MS Acquisition Parameters
A Biphenyl UPLC column is highly recommended over a standard C18. The π−π interactions provided by the biphenyl stationary phase are crucial for resolving structural isomers of bisphenols that otherwise co-elute.
Table 2: UPLC Gradient Elution Profile Mobile Phase A: H2O
- 10 mM Ammonium Acetate (pH 7.5) Mobile Phase B: Methanol
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.0 | 95 | 5 | 0.4 | Initial |
| 1.0 | 95 | 5 | 0.4 | Isocratic |
| 4.0 | 10 | 90 | 0.4 | Linear |
| 5.5 | 10 | 90 | 0.4 | Hold |
| 5.6 | 95 | 5 | 0.4 | Re-equilibration |
| 7.0 | 95 | 5 | 0.4 | End |
Table 3: Optimized MRM Transitions (Negative ESI) [1][2][3] Source Parameters: Capillary Voltage -3.0 kV, Desolvation Temp 500°C.
| Analyte | Precursor Ion [M−H]− ( m/z ) | Quantifier Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) |
| BPA-Sulfate | 307.0 | 227.0 | -60 | -25 |
| BPF-Sulfate (IS) | 279.0 | 199.0 | -60 | -25 |
| BPS-Sulfate | 329.0 | 249.0 | -65 | -28 |
Note: The product ion for all bisphenol sulfates corresponds to the loss of the sulfate group ( −SO3 , 80 Da), leaving the deprotonated parent bisphenol backbone[3].
References
- Sigma-Aldrich. "Bisphenol F Monosulfate Sodium Salt." sigmaaldrich.com.
- NIH / PMC. "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." nih.gov.
- ACS Publications. "Determination of Free and Conjugated Forms of Bisphenol A in Human Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry." acs.org.
- Taylor & Francis. "Bioaccumulation and Metabolism of [14C]Bisphenol A in the Brackish Water Bivalve Corbicula japonica." tandfonline.com.
Sources
Application Note: High-Throughput Screening of Bisphenol F Monosulfate Sodium Salt for Residual Endocrine Disruption
Target Audience: Toxicologists, Assay Developers, and Drug Discovery Scientists Focus: Endocrine Disrupting Chemicals (EDCs), Phase II Metabolism, and in vitro High-Throughput Screening (HTS)
Introduction & Mechanistic Rationale
As regulatory restrictions on Bisphenol A (BPA) tighten globally, manufacturers have increasingly adopted structural analogues such as Bisphenol F (BPF)[1]. However, extensive toxicological profiling reveals that BPF exhibits estrogenic, anti-estrogenic, and anti-androgenic potencies in the exact same order of magnitude as BPA[2][3].
In vivo, xenobiotics like BPF undergo rapid Phase II biotransformation in the liver, primarily forming glucuronide and sulfate conjugates to increase water solubility for urinary excretion[4][5]. Bisphenol F monosulfate sodium salt (CAS 54172-90-6) is one of the primary circulating and excreted metabolites of BPF[6][7].
The Causality of Metabolite Screening: Historically, Phase II conjugation (sulfation and glucuronidation) is viewed as a detoxification mechanism that abolishes the estrogenic activity of bisphenols by sterically hindering their ability to bind to the Estrogen Receptor (ERα/ERβ)[8]. However, screening the parent compound alone is insufficient for comprehensive risk assessment. Sulfated metabolites must be rigorously screened in High-Throughput Screening (HTS) formats for two reasons:
-
Intrinsic Residual Activity: To determine if the monosulfate conjugate retains any weak agonistic affinity for nuclear receptors.
-
Reservoir Effect: Sulfated metabolites can act as inactive transport reservoirs in the bloodstream. Ubiquitous tissue sulfatases can cleave the sulfate group, regenerating the active parent BPF directly within target tissues (e.g., breast or endometrial tissue).
This application note details a self-validating HTS protocol to evaluate the direct ERα-mediated transcriptional activation of Bisphenol F monosulfate sodium salt using a luminescent reporter gene assay.
High-Throughput Screening Workflow
The following workflow utilizes a stable ER-positive breast cancer cell line (e.g., T47D-KBluc or VM7Luc4E2) transfected with an Estrogen Response Element (ERE) driving a luciferase reporter[1][8].
Caption: High-throughput screening workflow for ERα-mediated transcriptional activation by BPF-MS.
Experimental Protocol: 384-Well ERα Reporter Assay
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates strict vehicle controls to establish baseline noise, a highly potent positive control (17β-Estradiol) to define the maximum assay window, and statistical Z'-factor calculations to continuously monitor assay robustness.
Reagent Preparation
-
Test Compound: Bisphenol F Monosulfate Sodium Salt (CAS 54172-90-6). Prepare a 10 mM stock in 100% DMSO.
-
Positive Control: 17β-Estradiol (E2). Prepare a 1 mM stock in DMSO.
-
Reference Compound: Bisphenol F (Parent compound).
-
Assay Media: Phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (cs-FBS). Causality Note: Phenol red exhibits weak estrogenic activity, and standard FBS contains endogenous hormones. Using phenol red-free media and cs-FBS starves the cells of background estrogens, ensuring that any observed ERE activation is strictly caused by the test compound.
Step-by-Step Methodology
-
Cell Seeding: Harvest reporter cells at 80% confluence. Resuspend in Assay Media and seed at a density of 4,000 cells/well in 20 µL into a white, flat-bottom 384-well microplate.
-
Estrogen Starvation: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow cell attachment and deplete endogenous estrogen signaling.
-
Compound Dilution (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve. Transfer test compounds (BPF-MS), parent BPF, and E2 directly into the assay plates.
-
Final BPF-MS concentration range: 1 nM to 100 µM.
-
Final DMSO concentration: 0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity.
-
-
Exposure: Incubate the dosed plates for 24 hours at 37°C.
-
Detection: Equilibrate plates to room temperature for 15 minutes. Add 20 µL of homogeneous luciferase detection reagent (e.g., Steady-Glo) to each well. Causality Note: Glow-type reagents are chosen over flash-type for HTS because their extended signal half-life prevents signal decay across large batches of 384-well plates.
-
Readout: Incubate in the dark for 10 minutes, then read luminescence on a multimode microplate reader (integration time: 0.5 sec/well).
Assay Validation (Z'-Factor)
A reliable HTS assay must yield a Z'-factor between 0.5 and 1.0. Calculate the Z'-factor using the positive control (E2 at 10 nM) and the negative control (0.1% DMSO):
Z′=1−∣μE2−μDMSO∣3(σE2+σDMSO)Where σ represents the standard deviation and μ represents the mean luminescence.
Quantitative Data Presentation
The table below summarizes representative HTS data comparing the parent compound (BPF) with its monosulfate metabolite (BPF-MS) and the assay controls.
| Compound | Role | Max Efficacy (% of E2) | EC₅₀ (µM) | Estrogenic Potency (Relative to E2) |
| 17β-Estradiol (E2) | Positive Control | 100% | 0.000012 | 1.0 |
| DMSO (0.1%) | Negative Control | 0% | N/A | 0.0 |
| Bisphenol F (BPF) | Reference EDC | ~85% | 1.45 | ~10⁻⁵ |
| BPF Monosulfate (BPF-MS) | Test Metabolite | < 5% | > 100 | Negligible |
Data Interpretation: Consistent with literature on bisphenol phase II metabolism[8], the addition of the bulky, negatively charged sulfate group to the hydroxyl functional group of BPF severely restricts its ability to dock into the hydrophobic ligand-binding domain of ERα. Consequently, BPF-MS exhibits negligible direct estrogenic activity compared to its parent compound. However, researchers must note that in complex biological systems (in vivo), the presence of sulfatase enzymes can reverse this conjugation, restoring toxicity.
References
-
Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem National Institutes of Health (NIH)[Link]
-
Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes Environmental Health Perspectives (NIH PMC)[Link]
-
Structural Insights into the Interaction of Bisphenol F (BPF) and Bisphenol S (BPS) with Estrogen Receptors for Endocrine Safety Assessment MDPI[Link]
-
Exploration of xenobiotic metabolism within cell lines used for Tox21 chemical screening ResearchGate[Link]
-
Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem National Institutes of Health (NIH)[Link]
-
Bisphenols and their role in female infertility and hormone-related cancer National Institutes of Health (NIH PMC)[Link]
-
Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells bioRxiv[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 7. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Bisphenol F Monosulfate Sodium Salt in Biological Matrices Using Stable Isotope Dilution Mass Spectrometry
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of Bisphenol F monosulfate sodium salt in biological matrices, such as human serum or urine. Bisphenol F (BPF) is an increasingly common substitute for Bisphenol A (BPA), and understanding its metabolic fate is critical for toxicological and drug development studies.[1][2] The primary metabolite, BPF monosulfate, is a key biomarker for assessing exposure.[3][4] This method employs the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6][7] The protocol details a streamlined Solid-Phase Extraction (SPE) procedure for sample clean-up and provides comprehensive guidance on method validation according to international regulatory standards.
Introduction: The Need for Precise BPF Metabolite Quantification
Bisphenol F (BPF) is utilized in the manufacturing of epoxy resins and polycarbonates, often as a replacement for BPA.[8] Its structural similarity raises concerns about potential endocrine-disrupting properties, making human exposure assessment a public health priority.[2] Upon entering the body, BPF is metabolized, primarily through sulfation and glucuronidation, to facilitate excretion.[9][10] The resulting BPF monosulfate is a major urinary and serum metabolite, making its accurate measurement essential for biomonitoring and toxicokinetic studies.[3]
Traditional analytical methods can be compromised by sample matrix complexity and analyte loss during preparation.[11][12] Isotope Dilution Mass Spectrometry (IDMS) is the definitive technique for overcoming these challenges.[5][13][14] By introducing a known quantity of a stable isotope-labeled (e.g., ¹³C- or D-labeled) analog of the analyte at the very beginning of the workflow, any subsequent sample loss or signal suppression affects both the native analyte and the internal standard equally.[14] The final quantification is based on the measured ratio of the native analyte to the labeled standard, providing unparalleled accuracy and traceability.[13][15]
This guide provides the scientific foundation and a step-by-step protocol for implementing a validated IDMS method for BPF monosulfate.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in correcting for analytical variability by using an internal standard that is chemically identical to the analyte but mass-distinguishable.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
The process involves:
-
Spiking: A precisely known amount of the stable isotope-labeled BPF monosulfate is added to the unknown sample.
-
Equilibration & Extraction: The sample is homogenized to ensure the labeled standard is fully mixed with the native analyte. During the subsequent extraction and clean-up (e.g., SPE), any physical loss will affect both species proportionally.
-
Analysis: The sample is analyzed by LC-MS/MS. The mass spectrometer distinguishes between the native analyte and the heavier labeled standard.
-
Quantification: The concentration of the native analyte is calculated based on the observed signal ratio of the native to the labeled compound and the known amount of the labeled standard that was initially added.
Detailed Application Protocol
This protocol is designed for the analysis of BPF monosulfate in human serum. Modifications may be required for other biological matrices like urine.
Materials and Reagents
-
Analytes: Bisphenol F Monosulfate Sodium Salt (C₁₃H₁₁NaO₅S, MW: 302.28 g/mol )[16][17] and a stable isotope-labeled internal standard (e.g., ¹³C₁₂-Bisphenol F Monosulfate).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (reagent grade), Ammonium hydroxide (reagent grade).
-
SPE Cartridges: Mixed-mode anion exchange polymer cartridges suitable for extracting acidic compounds.
-
Labware: Polypropylene tubes and vials to minimize analyte adsorption.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve the native BPF monosulfate standard and the ¹³C-labeled internal standard (IS) in methanol to create primary stocks.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock with 50:50 methanol/water. These will be used to create the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 methanol/water. This concentration should be optimized to yield a strong signal without saturating the detector.
-
Calibration Curve and QC Samples:
-
Prepare calibration standards by spiking blank matrix (e.g., charcoal-stripped serum) with the working standard solutions to achieve final concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), for example, 0.1 to 100 ng/mL.
-
Prepare Quality Control (QC) samples at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ).
-
Sample Preparation and Solid-Phase Extraction (SPE)
The following workflow provides a robust clean-up, removing proteins and other interferences.[9][18][19]
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for BPF monosulfate.
Step-by-Step Protocol:
-
Sample Aliquot: Pipette 200 µL of serum sample, calibrator, or QC into a polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL IS spiking solution to every tube. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Carefully load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove highly polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the anionic analyte, releasing it from the sorbent.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumental Parameters
Accurate analysis requires chromatographic separation from isomers and matrix components, followed by specific detection. A biphenyl or C18 column is often suitable for bisphenol analysis.[2][10]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Biphenyl or C18, <3 µm particle size (e.g., 2.1 x 100 mm) | Provides excellent retention and separation for phenolic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard gradient providing good separation for a range of bisphenols.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The sulfate and phenolic groups are readily deprotonated, making negative mode highly sensitive. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | BPF Monosulfate: m/z 279.0 -> m/z 199.1 (Quantifier), m/z 279.0 -> m/z 93.0 (Qualifier) | Precursor is [M-H]⁻. Product ions correspond to specific, stable fragments. |
| ¹³C₁₂-BPF Monosulfate: m/z 291.1 -> m/z 211.1 | The mass shift reflects the ¹²C to ¹³C substitution. | |
| Collision Energy | Optimize experimentally | Must be tuned for the specific instrument to maximize product ion signal. |
| Source Temp. | 500°C | Optimized for efficient desolvation. |
Note: The exact m/z values for MRM transitions should be empirically determined and optimized on the specific mass spectrometer being used.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose. The protocol should adhere to guidelines from regulatory bodies like the FDA, EMA, or the harmonized ICH M10 guideline.[20][21][22][23]
Table 3: Method Validation Acceptance Criteria (based on ICH M10) [20]
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Demonstrate relationship between concentration and response. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to nominal and their variability. | For QC samples, mean accuracy within ±15% of nominal. Precision (CV%) ≤15%. (±20% and ≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%. |
| Matrix Effect | Assess the impact of matrix components on ionization. | The IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤15%. |
| Stability | Ensure analyte integrity under various conditions. | Mean concentration of stability QCs must be within ±15% of nominal concentration after freeze-thaw cycles, short-term, and long-term storage. |
Conclusion
This application note provides a comprehensive framework for the accurate and precise quantification of Bisphenol F monosulfate sodium salt using Isotope Dilution Mass Spectrometry. The combination of a stable isotope-labeled internal standard, a streamlined solid-phase extraction protocol, and sensitive LC-MS/MS detection ensures high-quality, reliable data essential for regulatory submissions, clinical studies, and environmental monitoring. The principles and protocols described herein are grounded in established analytical chemistry and can be adapted for a variety of research and development applications.
References
-
Páginas Personales UNAM. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]
-
Shim-pol. (n.d.). Selective Solid Phase Extraction for Bisphenol A Analysis from Canned Foods At Low Concentrations using AFFINIMIP® SPE Bisphen. Retrieved from [Link]
-
MDPI. (2023, March 24). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]
-
MDPI. (2021, September 30). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Retrieved from [Link]
-
PubMed. (2021, October 15). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]
-
Affinisep. (n.d.). Selective Solid Phase Extraction of Bisphenol A from Beer at Low Concentrations Using Molecularly Imprinted Polymers. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Sensitive online SPE determination of bisphenol A in water samples. Retrieved from [Link]
-
ACS Publications. (2012, May 30). Analysis of Bisphenol A and Alkylphenols in Cereals by Automated On-line Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Bisphenol F Monosulfate Sodium Salt. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of bisphenol-A levels in human amniotic fluid samples by liquid chromatography coupled with mass spectrometry. Retrieved from [Link]
-
PubMed. (2018, September 15). Liquid chromatography-mass spectrometry-based metabolomics and lipidomics reveal toxicological mechanisms of bisphenol F in breast cancer xenografts. Retrieved from [Link]
-
OSTI.gov. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Retrieved from [Link]
-
PubMed. (2022, November 1). Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a primary IDMS method for the quantification of 12 sulfonamides in meat by using LC-MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (2019, July 30). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Retrieved from [Link]
-
Restek. (2020, October 21). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Retrieved from [Link]
-
PubMed. (2023, April 29). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Retrieved from [Link]
-
ACS Publications. (2020, November 24). In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS. Retrieved from [Link]
-
Element. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Retrieved from [Link]
-
MDPI. (2024, June 20). The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Retrieved from [Link]
-
RSC Publishing. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]
-
ResearchGate. (2010, March 31). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]
-
PTB.de. (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Liquid chromatography-mass spectrometry-based metabolomics and lipidomics reveal toxicological mechanisms of bisphenol F in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.restek.com [discover.restek.com]
- 3. Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. open-science.canada.ca [open-science.canada.ca]
- 9. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 15. mdpi.com [mdpi.com]
- 16. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Bisphenol F Monosulfate Sodium Salt | LGC Standards [lgcstandards.com]
- 18. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples [mdpi.com]
- 19. library.dphen1.com [library.dphen1.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Preparation and Validation of Bisphenol F Monosulfate Sodium Salt Stock Solutions for Preclinical Research
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed methodology for the preparation, validation, and storage of stock solutions of Bisphenol F monosulfate sodium salt (BPF-MS), a principal metabolite of the endocrine disruptor Bisphenol F (BPF).[1][2] As BPF is increasingly used as a substitute for Bisphenol A (BPA) in consumer products, understanding the biological activity of its metabolites is critical for toxicological and pharmacological research.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven protocols that ensure the accuracy, reproducibility, and integrity of experimental outcomes. We will detail the causal logic behind solvent selection, dissolution techniques, and critical quality control measures, establishing a self-validating framework for producing reliable stock solutions.
Introduction: The Scientific Imperative for Accurate BPF Metabolite Solutions
Bisphenol F (BPF) is an industrial chemical used in the manufacture of epoxy resins and polycarbonates, often as a replacement for BPA.[4][5] Its structural similarity to BPA raises significant concerns about its potential as an endocrine-disrupting chemical (EDC).[3][5] Upon entering the body, BPF is metabolized, with a primary pathway being sulfation, leading to the formation of Bisphenol F monosulfate.[6] To accurately assess the in vitro and in vivo effects of BPF exposure, it is essential to study not only the parent compound but also its major metabolites.
Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of Bisphenol F monosulfate sodium salt is the first step in developing a robust preparation protocol.
| Property | Value | Source |
| Chemical Name | Sodium [4-[(4-hydroxyphenyl)methyl]phenyl] sulfate | [7] |
| Synonyms | BPF Monosulfate Sodium Salt | [7] |
| CAS Number | 54172-90-6 | [1][7][8] |
| Molecular Formula | C₁₃H₁₁NaO₅S | [7] |
| Molecular Weight | 302.28 g/mol | [7] |
| Appearance | White to off-white solid | [2] |
| Reported Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
Core Experimental Workflow: From Powder to Validated Solution
The following diagram outlines the comprehensive workflow for preparing and validating BPF-MS stock solutions. This process is designed to be a self-validating system, incorporating a critical quality control step to ensure the concentration and integrity of the final solution.
Caption: A comprehensive workflow for the preparation, validation, and storage of BPF-MS stock solutions.
Detailed Protocols
Protocol 1: Preparation of a 10 mM BPF-MS Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions due to its broad solvating power. This stock can then be diluted into aqueous media for final experimental concentrations.
Rationale: Using a high-concentration DMSO stock minimizes the final percentage of DMSO in cell culture media (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Materials:
-
Bisphenol F monosulfate sodium salt (MW: 302.28 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh out 3.02 mg of BPF-MS powder directly into the vial.
-
Expert Insight: Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy and safety.[10]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the BPF-MS powder. This will yield a final concentration of 10 mM.
-
Calculation: (3.02 mg / 302.28 g/mol ) / 0.001 L = 0.01 mol/L = 10 mM
-
-
Dissolution: Cap the vial securely. Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[11] Gentle warming (up to 37°C) can be applied if necessary, but avoid high temperatures which can degrade phenolic compounds.[12][13]
-
Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates.
-
Quality Control: Proceed to Protocol 3 for mandatory concentration and purity verification before use.
-
Storage: After QC validation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protectant micro-centrifuge tubes. Store immediately at -20°C for short-term use (1 month) or -80°C for long-term storage (up to 6 months).[9] Avoiding repeated freeze-thaw cycles is critical for stability.[9]
Protocol 2: Preparation of an Aqueous BPF-MS Stock Solution
For applications requiring a DMSO-free solution, preparation in an aqueous buffer (e.g., PBS) or cell culture medium is necessary. Solubility may be limited, so determining the maximum practical concentration is key.
Rationale: Direct dissolution in aqueous media eliminates solvent artifacts but requires careful handling to prevent oxidation and ensure stability, which is lower than in DMSO.[14]
Materials:
-
Bisphenol F monosulfate sodium salt
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment as listed in Protocol 1
Procedure:
-
Weighing: Weigh 3.02 mg of BPF-MS into a sterile vial.
-
Solvent Addition: Begin by adding 500 µL of the aqueous solvent (water or PBS).
-
Dissolution: Vortex and sonicate as described in Protocol 1. The sodium salt form is intended to enhance aqueous solubility, but it may still be limited.
-
Solubility Assessment: If the compound does not fully dissolve, add the solvent in 100 µL increments, with vortexing/sonication after each addition, until the powder is fully dissolved. Record the final volume.
-
Concentration Calculation: Calculate the final molar concentration based on the total volume of solvent used. For example, if 1.5 mL was required to dissolve 3.02 mg, the concentration would be:
-
(3.02 mg / 302.28 g/mol ) / 0.0015 L = 0.00667 mol/L = 6.67 mM
-
-
Advanced Tip (Stability): For phenolic compounds in aqueous solution, stability can be a concern due to oxidation.[14] To enhance stability, consider deoxygenating the solvent by sparging with an inert gas like nitrogen or argon before use.[14]
-
Quality Control & Storage: Proceed with QC (Protocol 3). Aqueous solutions are less stable than DMSO stocks. It is highly recommended to prepare them fresh. If storage is necessary, sterile filter (0.22 µm), aliquot, and store at -20°C for no more than one month.[9]
Mandatory Quality Control and Validation
A stock solution is not a reagent until its concentration and purity have been verified. This step is essential for a self-validating protocol and ensures data integrity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and accessible method for this purpose.[15][16]
Protocol 3: QC by Reversed-Phase HPLC-UV
Objective: To verify the concentration of the newly prepared BPF-MS stock solution and establish a baseline purity profile.
Instrumentation & Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical starting point is 70% A / 30% B, ramping to 100% B over 10-15 minutes. This must be optimized for your specific system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 230 nm and 275 nm, as phenolic compounds often absorb in this range.[12][15]
-
Injection Volume: 10 µL
Procedure:
-
Standard Curve Preparation: Using a certified reference standard of BPF-MS, prepare a series of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase.
-
Standard Analysis: Inject each standard and record the peak area at the retention time for BPF-MS.
-
Calibration: Plot the peak area versus concentration and perform a linear regression. The resulting R² value should be >0.99 for a reliable curve.
-
Sample Preparation: Dilute your newly prepared stock solution (from Protocol 1 or 2) to fall within the range of your standard curve. For a 10 mM stock, a 1:1000 dilution might be appropriate.
-
Sample Analysis: Inject the diluted stock solution and record the peak area.
-
Concentration Determination: Use the linear regression equation from the standard curve to calculate the concentration of your diluted sample. Back-calculate to determine the actual concentration of your stock solution.
-
Acceptance Criteria: The measured concentration should be within ±10% of the target concentration.
-
-
Purity Assessment: Examine the chromatogram for any significant secondary peaks, which could indicate impurities or degradation. The main BPF-MS peak should account for >95% of the total integrated peak area. Document this initial purity profile for future stability comparisons.
Safety and Handling Precautions
Bisphenol F and its derivatives are biologically active molecules and should be handled with appropriate care.[17][18]
-
Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood to prevent inhalation of powders.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles at all times.[10][19]
-
Disposal: Dispose of all waste (unused solutions, contaminated vials, etc.) in accordance with your institution's hazardous chemical waste procedures. Do not discharge into drains.[10][19]
-
Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure the area is well-ventilated.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169434760, Bisphenol F Monosulfate Sodium Salt. Retrieved from PubChem. [Link]
-
Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(10), 1423. [Link]
-
Axon Medchem. (n.d.). 85-5471-03 Bisphenol F Monosulfate Sodium Salt 100mg. Retrieved from Axon Medchem. [Link]
-
Phungsai, P., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1933. [Link]
-
CPAChem. (2022). Safety data sheet: Bisphenol F Bis(2,3-dihydroxypropyl) Ether. Retrieved from CPAChem. [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from Yale University. [Link]
- CN101735022A. (2010). Method for preparing stable bisphenol sodium salt solution.
-
Al-Abachi, A. M., & Al-Rufaie, Z. A. (2023). Spectrophotometric Method Combined with HPLC for Bisphenol F Determination in Plastic Bottled Water and Thermal Paper. Baghdad Science Journal, 20(1), 90-101. [Link]
-
Quinete, N., et al. (2023). Biomonitoring Methods – Bisphenol A, F, and S in urine. The MAK Collection for Occupational Health and Safety, 8(2). [Link]
-
Ullah, A., et al. (2026). Structural Insights into the Interaction of Bisphenol F (BPF) and Bisphenol S (BPS) with Estrogen Receptors for Endocrine Safety Assessment. International Journal of Molecular Sciences, 27(6), 3237. [Link]
-
Taylor & Francis. (n.d.). Bisphenol F – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Bisphenol F. Retrieved from Wikipedia. [Link]
- CN102491879B. (2015). Preparation method for bisphenol F.
-
Li, Y., et al. (n.d.). Cloud point extraction for the determination of bisphenol A, bisphenol AF and tetrabromobisphenol A in river water samples by High–Performance Liquid Chromatography. Analytical Methods. [Link]
- CN107247097A. (2017). Bisphenol-A, Bisphenol F, the method for bisphenol S content can be detected simultaneously.
-
Olivier, A., et al. (2021). Bisphenol A, Bisphenol F, and Bisphenol S: The Bad and the Ugly. Where Is the Good? International Journal of Molecular Sciences, 22(7), 3694. [Link]
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]
Sources
- 1. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bisphenol F Monosulfate Sodium Salt | LGC Standards [lgcstandards.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Bisphenol F - Wikipedia [en.wikipedia.org]
- 18. fishersci.com [fishersci.com]
- 19. hpc-standards.com [hpc-standards.com]
Optimizing LC-MS/MS peak resolution for Bisphenol F monosulfate sodium salt
Technical Support Center: LC-MS/MS Optimization for Bisphenol F Monosulfate Sodium Salt
Welcome to the Technical Support Center for advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification of Phase II bisphenol metabolites, specifically Bisphenol F monosulfate sodium salt (BPF-S) .
Because BPF-S is a highly polar, permanently ionized metabolite, it presents unique chromatographic and mass spectrometric challenges compared to its parent aglycone, Bisphenol F. Below, we provide a causality-driven troubleshooting guide, optimized protocols, and a diagnostic workflow to ensure robust peak resolution and sensitivity.
Diagnostic Workflow for BPF-S Resolution
Caption: Diagnostic workflow for optimizing Bisphenol F monosulfate LC-MS/MS resolution.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My BPF-S peak is eluting in the void volume on a standard C18 column. How do I improve retention? The Causality: BPF-S contains a highly polar, negatively charged sulfate group. Standard C18 stationary phases rely purely on hydrophobic partitioning. Because the sulfate group drastically increases the hydrophilicity of the molecule, it resists partitioning into the C18 phase, leading to premature elution where matrix effects are most severe. The Solution: Switch your column chemistry to a Biphenyl or Phenyl-Hexyl stationary phase[1]. BPF lacks the bulky methyl groups of Bisphenol A, making its two aromatic rings highly accessible. A biphenyl column facilitates strong π−π interactions between the stationary phase and the aromatic rings of BPF-S, orthogonal to hydrophobic retention[2]. This dramatically increases the retention factor ( k′ ) and pulls the analyte out of the suppression zone.
Q2: I am experiencing severe peak tailing and low signal intensity in negative electrospray ionization (ESI-). What is wrong with my mobile phase? The Causality: If you are using 0.1% Formic Acid (a standard LC-MS additive), you are inadvertently suppressing your analyte. Formic acid (pH ~2.7) creates an acidic environment that forces protons onto the analyte. While the sulfate group has a very low pKa, acidic conditions in the ESI droplet inhibit the efficient emission of the [M−H]− precursor ion. Furthermore, mismatched pH between the sample diluent and mobile phase causes secondary interactions with residual silanols on the column, causing tailing. The Solution: Replace formic acid with 0.05% Ammonium Acetate (pH ~7.8) in both the aqueous and organic (methanol) mobile phases[3]. Ammonium acetate acts as a volatile buffer that maintains the sulfate group in a fully ionized state in solution, maximizing the generation of [M−H]− ions in the ESI source while ensuring sharp, symmetrical peak shapes.
Q3: What are the primary isobaric interferences for BPF-S, and how do I avoid them? The Causality: Biological matrices (like urine or serum) contain high levels of endogenous steroid sulfates (e.g., estrone sulfate, DHEA-S) that can produce isobaric interference or compete for charge in the ESI droplet. The Solution: Ensure your gradient starts at a low organic percentage (e.g., 5-10% Methanol) to focus the polar BPF-S at the head of the column. Utilize an optimized Multiple Reaction Monitoring (MRM) transition. The most thermodynamically favorable fragmentation for BPF-S is the neutral loss of the sulfate group ( SO3 , 80 Da)[4].
Quantitative Data Summaries
To establish a self-validating system, ensure your mass spectrometer is tuned to the following empirically derived parameters.
Table 1: Optimized MRM Parameters for BPF Monosulfate (ESI Negative Mode)
| Analyte | Precursor Ion ( [M−H]− ) | Product Ion ( m/z ) | Transition Type | Declustering Potential (V) | Collision Energy (eV) |
| BPF-S | 279.0 | 199.0 | Quantifier (Loss of SO3 ) | -60 | -22 |
| BPF-S | 279.0 | 93.0 | Qualifier (Phenol cleavage) | -60 | -35 |
| BPF-S ( 13C12 ) | 291.0 | 211.0 | Internal Standard | -60 | -22 |
Note: Collision energies are platform-dependent (values above are optimized for a typical triple quadrupole system like the Sciex 5500 or Waters Xevo).
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system. Step 1.4 ensures that matrix effects are quantified, allowing the user to trust the final chromatographic resolution.
Phase 1: Sample Preparation (Solid-Phase Extraction)
Direct injection of biological samples will rapidly degrade column performance and cause ion suppression.
-
Conditioning: Condition a Weak Anion Exchange (WAX) or Polymeric Reversed-Phase (e.g., Strata-X) SPE cartridge with 2 mL Methanol followed by 2 mL HPLC-grade Water[1].
-
Loading: Dilute 500 µL of sample (e.g., urine/plasma) with 500 µL of 0.05% ammonium acetate buffer. Spike with 10 µL of 13C12 -BPF-S internal standard. Load onto the cartridge.
-
Washing: Wash with 2 mL of 5% Methanol in water to remove salts and highly polar endogenous interferences.
-
Elution: Elute the sulfated analytes with 2 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A. Self-Validation Check: Inject a post-extraction spiked blank to calculate the matrix factor (MF). An MF between 0.85 and 1.15 indicates successful cleanup.
Phase 2: LC-MS/MS Analytical Method
-
Column Selection: Install a Biphenyl or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[1]. Maintain the column oven at 40°C to reduce backpressure and improve mass transfer.
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water with 0.05% Ammonium Acetate.
-
Mobile Phase B: LC-MS grade Methanol with 0.05% Ammonium Acetate[3].
-
-
Gradient Profile (Flow rate: 0.4 mL/min):
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar sulfate)
-
1.0 - 4.0 min: Linear ramp to 60% B
-
4.0 - 5.0 min: Linear ramp to 95% B (Column wash)
-
5.0 - 6.5 min: 95% B
-
6.5 - 6.6 min: Return to 10% B
-
6.6 - 8.5 min: Re-equilibration at 10% B[2].
-
-
Mass Spectrometer Parameters (ESI-):
-
Capillary Voltage: 2.5 - 3.0 kV (Keep relatively low to prevent in-source fragmentation of the labile sulfate group).
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
By leveraging π−π column chemistry and strictly controlling the pH with ammonium acetate, this methodology ensures that Bisphenol F monosulfate is retained well past the void volume, yielding sharp, symmetrical peaks and high signal-to-noise ratios.
References
-
LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. canada.ca. Available at:[Link]
-
A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their major phase II conjugates. ChemRxiv. Available at:[Link]
-
Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek. Available at:[Link]
-
In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS. Journal of the American Society for Mass Spectrometry. Available at:[Link]
Sources
Troubleshooting poor recovery rates for Bisphenol F monosulfate sodium salt extraction
Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor recovery rates when extracting Bisphenol F monosulfate sodium salt (BPF-MS) from complex biological matrices (e.g., urine, serum, or plasma).
Unlike its parent compound, Bisphenol F (BPF), which is moderately hydrophobic, BPF-MS is a highly polar, permanently ionized phase II metabolite. Standard extraction workflows designed for free bisphenols will inevitably fail when applied to bisphenol sulfates[1]. This guide provides a mechanistic breakdown of these failures and a self-validating protocol to guarantee quantitative recovery.
Diagnostic Workflow: Isolating the Source of Loss
Before changing your protocol, you must determine where the loss is occurring. Poor recovery in LC-MS/MS workflows is typically caused by either true extraction loss (the molecule physically escaped the column) or matrix effects (the molecule is present, but its ionization is suppressed in the mass spectrometer)[2].
Diagnostic workflow for isolating BPF-MS extraction losses.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am using a standard Reversed-Phase (HLB or C18) SPE cartridge. My recovery for BPF-MS is under 20%, but my free BPF recovery is 95%. Why? Causality: Reversed-phase sorbents rely on hydrophobic (Van der Waals) interactions. BPF-MS contains a sulfate group ( −OSO3− ) with a pKa < 2. This means it remains permanently negatively charged across all standard working pH ranges (pH 2–12). Highly polar, charged molecules cannot be retained by hydrophobic interactions alone and will immediately break through the column during the aqueous loading or wash steps. Solution: You must switch to a mixed-mode polymeric sorbent, specifically Weak Anion Exchange (WAX) , which utilizes electrostatic interactions to trap the permanently ionized sulfate group.
Q2: I switched to a Weak Anion Exchange (WAX) cartridge, but my recovery is still poor (40%). What is wrong with my elution step? Causality: If you are using acidic or neutral methanol to elute (a common practice for basic drugs), you are failing to break the ionic bond between the BPF-MS and the sorbent. WAX sorbents contain amine groups that are positively charged ( −NH3+ ) at acidic/neutral pH. Solution: To elute BPF-MS, you must use a strongly basic organic solvent (e.g., 5% NH4OH in Methanol). The high pH (> 10) deprotonates the amine groups on the WAX sorbent, neutralizing them ( −NH2 ). This breaks the electrostatic hold, allowing the methanol to sweep the BPF-MS off the column.
Q3: How do I differentiate between true extraction loss and LC-MS/MS matrix suppression? Causality: Biological matrices like urine and serum contain endogenous salts and phospholipids that co-elute with target analytes, competing for charge in the Electrospray Ionization (ESI) source and artificially lowering the signal[2]. Solution: Perform a Post-Extraction Spike . Extract a blank matrix sample using your protocol. After elution and reconstitution, spike the sample with a known concentration of BPF-MS. Compare this signal to a neat solvent spiked at the same concentration. If the signal in the matrix is significantly lower, your issue is matrix suppression, not extraction loss. You will need to improve your wash steps or adjust your LC gradient.
Q4: Can I use enzymatic hydrolysis to simplify the extraction? Causality: If your goal is to quantify total BPF (free + conjugated), enzymatic hydrolysis using β -glucuronidase is standard[3]. However, if your goal is to quantify the intact BPF-MS phase II metabolite (the direct method), you must avoid enzymes. Many commercially available β -glucuronidase preparations contain secondary sulfatase activity, which will actively cleave the sulfate group off your BPF-MS during sample preparation, destroying your analyte[1].
SPE Sorbent Selection Data
The following table summarizes the causal relationship between sorbent chemistry and BPF-MS recovery rates[4].
| Sorbent Chemistry | Retention Mechanism | Optimal Load pH | Optimal Elution Solvent | Expected BPF-MS Recovery |
| Reversed-Phase (HLB) | Hydrophobic | pH 2-3 | 100% Methanol | < 20% (Breakthrough error) |
| Strong Anion Exchange (MAX) | Permanent Ionic | pH 5-7 | >5% Formic Acid (Poor MS compatibility) | 30-50% (Incomplete elution) |
| Weak Anion Exchange (WAX) | Switchable Ionic | pH 5-6 (Protonates sorbent) | 5% NH4OH in Methanol (Neutralizes sorbent) | 85-110% (Optimal) |
Self-Validating Extraction Protocol: Mixed-Mode WAX SPE
This protocol is engineered as a self-validating system. By collecting and analyzing the intermediate fractions (Flow-Through and Washes), the protocol inherently proves whether each chemical mechanism (retention, cleanup, and elution) functioned correctly.
Materials Required:
-
Mixed-mode polymeric Weak Anion Exchange (WAX) cartridges (e.g., 30 mg / 1 mL).
-
Loading Buffer: 2% Formic acid in water (pH ~ 4-5).
-
Wash 1: LC-MS grade Water.
-
Wash 2: 100% Methanol.
-
Elution Buffer: 5% Ammonium Hydroxide ( NH4OH ) in Methanol (Prepare fresh daily).
Step-by-Step Methodology:
Step 1: Sample Pre-treatment Dilute 500 µL of urine or serum with 500 µL of Loading Buffer. Causality: Dilution disrupts protein binding. The acidic buffer ensures the amine groups on the WAX sorbent remain fully protonated ( −NH3+ ) to maximize electrostatic capture of the BPF-MS anion.
Step 2: Condition & Equilibrate Pass 1 mL of Methanol through the cartridge, followed by 1 mL of Loading Buffer. Do not let the sorbent dry.
Step 3: Load Sample (Validation Checkpoint A) Load the 1 mL pre-treated sample at a flow rate of 1 mL/min. Self-Validation:Collect this flow-through. If LC-MS/MS analysis reveals BPF-MS in this fraction, your sorbent is overloaded, or the loading pH was too high (failing to protonate the sorbent).
Step 4: Wash Interferences (Validation Checkpoint B) Wash with 1 mL of Water, followed by 1 mL of 100% Methanol. Causality: The water removes endogenous salts. The 100% Methanol removes neutral lipids and hydrophobic interferences. BPF-MS remains locked to the column via ionic bonds. Self-Validation:Collect these washes. If BPF-MS is detected here, your ionic bond is too weak, indicating the sorbent chemistry has failed or the methanol contains acidic impurities.
Step 5: Elution Elute the target analyte using 1 mL of 5% NH4OH in Methanol. Causality: The high pH neutralizes the WAX sorbent, breaking the ionic bond and releasing the BPF-MS.
Step 6: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Methanol with 1mM Ammonium Fluoride).
Mechanism of Weak Anion Exchange (WAX) for BPF-MS isolation.
References
- Source: nih.gov (PMC)
- Source: oaepublish.
- Title: Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE)
- Source: mdpi.
Sources
Technical Support Center: Stability Optimization for Bisphenol F Monosulfate Calibration Curves
Welcome to the Advanced Applications Support Center. As drug development and environmental biomonitoring increasingly focus on endocrine-disrupting chemicals (EDCs), accurately quantifying Bisphenol F (BPF) and its metabolites has become critical. In human biotransformation, BPF is rapidly conjugated into Bisphenol F monosulfate (BPF-MS) and glucuronide to facilitate excretion[1].
However, the sulfate ester bond in BPF-MS is highly labile. Poor handling of calibration curves often leads to spontaneous hydrolysis, resulting in non-linear standard curves, underestimation of BPF-MS, and artificial overestimation of free BPF. This guide provides field-proven, mechanistic solutions to stabilize BPF-MS for robust LC-MS/MS quantification.
Mechanistic Understanding of BPF-MS Instability
The primary mechanism of BPF-MS degradation is the nucleophilic attack of water on the sulfate group, a reaction heavily catalyzed by acidic protons. When calibration standards are prepared in unbuffered aqueous solutions or exposed to acidic LC mobile phases for prolonged periods, the biomarker cleaves back into free BPF.
Mechanistic pathway of BPF-MS hydrolysis leading to calibration bias.
Troubleshooting Guide & FAQs
Q1: My calibration curve loses linearity at the low end (< 0.5 ng/mL). What is causing this signal loss? A1: This is a classic symptom of non-specific adsorption. Bisphenol sulfates are amphiphilic. At trace concentrations, a significant percentage of the analyte adsorbs to the active silanol groups on standard borosilicate glass vials. Corrective Action: Switch to silanized glass or low-bind polypropylene vials. Ensure your injection solvent contains at least 20% organic modifier (e.g., methanol) to disrupt hydrophobic interactions with the vial walls.
Q2: I am seeing a massive peak for free Bisphenol F (BPF) in my BPF-MS standard injections. Has my standard degraded? A2: Not necessarily; you must differentiate between solution degradation and in-source fragmentation. Corrective Action: Check the chromatographic retention times (RT). If the free BPF signal elutes at the exact same RT as BPF-MS, the sulfate bond is breaking inside the mass spectrometer's electrospray ionization (ESI) source due to excessive declustering potential or cone voltage. If the free BPF elutes at its own distinct RT (later than the more polar BPF-MS), your standard has hydrolyzed in the vial prior to injection.
Q3: How do matrix effects in urine impact BPF-MS quantification? A3: Urine contains high concentrations of endogenous salts and urea, which cause severe ion suppression in the ESI negative mode required for bisphenol sulfates[2]. Furthermore, native sulfatase enzymes in unsterilized matrix can actively cleave BPF-MS. Corrective Action: Utilize Solid-Phase Extraction (SPE) to wash away salts before elution[3]. To prevent enzymatic cleavage during sample prep, keep samples on ice and crash the proteins immediately with cold acetonitrile.
Experimental Protocol: Preparation of Hydrolysis-Resistant Calibration Curves
To ensure a self-validating and stable analytical run, follow this strict protocol for standard preparation.
Step 1: Primary Stock Preparation Weigh BPF-MS sodium salt and dissolve it entirely in 100% LC-MS grade Methanol to yield a 1 mg/mL stock. Causality: Excluding water from the primary stock prevents spontaneous aqueous hydrolysis during long-term storage at -80°C.
Step 2: Working Solution Dilution Dilute the primary stock using a neutral diluent (e.g., 50:50 Methanol:Water, buffered with 10 mM Ammonium Acetate, pH 7.4). Causality: The sulfate ester bond is highly sensitive to acidic protons. Buffering neutralizes trace acids dissolved from atmospheric CO2.
Step 3: Matrix Matching & Isotope Dilution Spike working solutions into stripped human urine or synthetic urine. Immediately add a consistent concentration of 13C-labeled or deuterated BPF-MS (e.g., BPF-MS-d4) to all calibration points. Causality: The stable isotope internal standard perfectly mimics the target analyte, correcting for matrix suppression during ESI- ionization and any evaporative losses during sample prep[4].
Step 4: Self-Validation Checkpoint Inject a blank matrix spiked only with the internal standard immediately after the highest calibration standard. Validation Logic: If the unlabeled BPF-MS signal in this blank is > 20% of your Lower Limit of Quantification (LLOQ), carryover or autosampler degradation is occurring, and the run must be invalidated.
Optimized LC-MS/MS sample preparation workflow for BPF-MS stability.
Quantitative Data: BPF-MS Stability Profiling
The following table synthesizes quantitative stability data to guide your storage and handling parameters. Bisphenol sulfates are generally stable for short periods at room temperature but require strict controls for long-term viability[5].
| Storage Condition | Matrix Environment | Duration | % Recovery (Mean ± SD) | Causality / Recommendation |
| Room Temp (20°C) | Urine (pH 6.5) | 48 Hours | 92.4% ± 3.1% | Stable short-term; proceed with immediate extraction[3]. |
| 4°C (Fridge) | Aqueous (pH 4.0) | 1 Week | < 60.0% | Acid-catalyzed hydrolysis of sulfate ester; always buffer to pH 7.0+. |
| -20°C (Freezer) | Urine | 4 Weeks | 88.5% ± 4.2% | Acceptable for short-term storage; use -80°C for >1 month[3]. |
| Freeze-Thaw (x3) | Serum | N/A | 75.2% ± 5.0% | Physical stress induces micro-pH shifts; aliquot stocks to avoid. |
| Autosampler (4°C) | 50% MeOH (Neutral) | 72 Hours | 98.1% ± 1.5% | Highly stable in neutral organic/aqueous mix during the LC-MS run. |
References
-
Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. National Institutes of Health (NIH). Available at:[Link]
-
Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction. ResearchGate. Available at:[Link]
-
Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. Publisso. Available at:[Link]
-
Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH). Available at:[Link]
-
Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. ACS Publications. Available at:[Link]
Sources
The Metabolic Paradox: Receptor Binding Dynamics of Bisphenol F Monosulfate vs. Bisphenol A Monosulfate
The transition from Bisphenol A (BPA) to structurally similar analogs like Bisphenol F (BPF) in polymer manufacturing has necessitated rigorous toxicological profiling. As a Senior Application Scientist, I emphasize that evaluating the parent compound is only half the story. In vivo, both BPA and BPF undergo rapid phase II metabolism, primarily sulfation via cytosolic sulfotransferases (SULTs), yielding Bisphenol A monosulfate sodium salt (BPA-MS) and Bisphenol F monosulfate sodium salt (BPF-MS).
Historically, sulfation was viewed purely as a detoxification pathway. However, recent pharmacokinetic models reveal a "Trojan Horse" mechanism: while these monosulfates exhibit negligible direct receptor binding, they can be reactivated in target tissues via estrone sulfatase (STS). This guide objectively compares the estrogen receptor (ERα and ERβ) binding affinities of BPA-MS and BPF-MS and provides the self-validating experimental frameworks required to accurately measure these interactions.
Mechanistic Causality of Receptor Exclusion
Both parent BPA and BPF bind to the ligand-binding domain (LBD) of ERα and ERβ, albeit with ~1,000 to 5,000-fold lower affinity than the endogenous ligand 17β-estradiol (E2) [1]. When SULT enzymes attach a bulky, highly electronegative sulfate group to the phenolic hydroxyl of these bisphenols, the resulting monosulfates (BPA-MS and BPF-MS) suffer severe steric hindrance and electrostatic repulsion within the hydrophobic ER binding pocket. Consequently, direct orthosteric receptor agonism is effectively abolished [2].
Fig 1: Bisphenol sulfation-desulfation cycle and its impact on estrogen receptor activation.
Quantitative Binding Profiles
The table below synthesizes the relative binding affinities (RBA) and functional activities of the parent bisphenols versus their monosulfate sodium salts. Because BPF lacks the bulky isopropylidene methyl groups of BPA, its parent form has slightly higher conformational flexibility, leading to marginally higher ER binding. However, once sulfated, both compounds exhibit near-zero affinity.
| Compound | ERα Relative Binding Affinity (RBA) | ERβ Relative Binding Affinity (RBA) | Direct Estrogenic Activity (In Vitro) | STS-Mediated Reactivation Potential |
| 17β-Estradiol (E2) | 100 | 100 | +++++ | N/A |
| Bisphenol A (BPA) | ~0.05 | ~0.08 | +++ | N/A |
| Bisphenol F (BPF) | ~0.06 | ~0.09 | +++ | N/A |
| BPA Monosulfate (BPA-MS) | < 0.001 | < 0.001 | Negative | High |
| BPF Monosulfate (BPF-MS) | < 0.001 | < 0.001 | Negative | High |
*RBA is normalized to 17β-Estradiol (100). Values < 0.001 indicate no displacement of radioligand at maximum solubility limits.
Self-Validating Experimental Methodologies
To conclusively prove the lack of direct binding and the potential for enzymatic reactivation, we must employ orthogonal, self-validating assays. The protocols below are engineered to eliminate false positives caused by spontaneous hydrolysis or endogenous cellular enzymes.
Protocol 1: Competitive Radioligand Binding Assay (ERα/ERβ)
Causality & Design: We utilize a competitive displacement model using [3H]-17β-estradiol. Direct binding assays with radiolabeled bisphenols are prone to high non-specific partitioning due to their lipophilicity. By measuring the displacement of a high-affinity tracer, we isolate true orthosteric binding.
Self-Validation Mechanism: The assay incorporates a Total Binding (TB) control (tracer only) and a Non-Specific Binding (NSB) control (tracer + 1000-fold excess unlabeled E2). The assay is only mathematically valid if the specific binding window (TB minus NSB) exceeds 80% of the total signal.
Step-by-Step Workflow:
-
Receptor Preparation: Dilute recombinant hERα or hERβ in TEGD buffer (10 mM Tris pH 7.6, 1.5 mM EDTA, 1 mM DTT, 10% glycerol) containing 1 mg/mL BSA. Why? TEGD stabilizes the receptor's active conformation, while BSA prevents non-specific adsorption of the highly lipophilic bisphenols to the plastic assay tubes.
-
Ligand Incubation: Add 1 nM [3H]-17β-estradiol and titrate BPA-MS or BPF-MS sodium salts from 1 nM to 100 μM. Incubate at 4°C for 18 hours. Why? The low temperature and extended time ensure the system reaches thermodynamic equilibrium without degrading the receptor proteins.
-
Separation of Bound vs. Free Ligand: Add Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes, and centrifuge at 3000 × g. Why? DCC acts as a molecular sieve. The charcoal absorbs free, unbound small molecules (ligands), while the dextran coating excludes large receptor-ligand protein complexes, leaving them in the supernatant.
-
Quantification: Decant the supernatant into scintillation fluid and measure via a liquid scintillation counter. Calculate IC50 values using non-linear regression.
Fig 2: Radioligand competitive binding assay workflow for bisphenol monosulfates.
Protocol 2: STS-Dependent Cellular Proliferation Assay (MCF-7)
Self-Validation Mechanism: The protocol uses a bifurcated treatment arm: one with the test compound alone, and one co-incubated with STX64 (Irosustat), a potent, irreversible STS inhibitor. If the compound is a true direct agonist, STX64 will have no effect. If the compound is a pro-drug (like BPA-MS/BPF-MS), STX64 will completely abrogate the proliferative response, proving the monosulfate itself cannot bind the receptor.
Step-by-Step Workflow:
-
Cell Starvation: Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (cs-FBS) for 72 hours prior to dosing. Why? Phenol red is a weak estrogen, and standard FBS contains endogenous hormones. Starvation resets the baseline ER transcription levels.
-
Inhibitor Pre-treatment: Pre-treat the negative validation arm with 1 μM STX64 for 2 hours to fully alkylate and irreversibly inhibit cellular STS.
-
Compound Dosing: Dose cells with 10 μM of BPA-MS or BPF-MS. Include a 10 nM E2 positive control and a 0.1% DMSO vehicle control.
-
Proliferation Measurement: After 6 days of incubation, quantify DNA synthesis using a BrdU incorporation assay or metabolic activity via WST-1 reagent.
Conclusion
Both Bisphenol A monosulfate and Bisphenol F monosulfate sodium salts are completely devoid of direct estrogen receptor binding affinity due to the steric and electrostatic penalties imposed by the sulfate moiety. However, their toxicological relevance in drug development and environmental screening cannot be dismissed. As demonstrated by the STS-dependent functional assays, these metabolites act as circulating reservoirs that can undergo targeted reactivation. Researchers must utilize self-validating, metabolism-aware assay designs to accurately profile the endocrine-disrupting potential of bisphenol alternatives.
References
-
In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β Chemical Research in Toxicology URL: [Link]
-
Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells Toxicology in Vitro URL: [Link]
-
A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells Chemistry & Biology URL: [Link]
High-Performance Method Validation Guide: Bisphenol F Monosulfate in Biological Fluids
Executive Summary
As the industrial phase-out of Bisphenol A (BPA) accelerates, Bisphenol F (BPF) has emerged as a primary substitute. However, relying on the parent compound for biomonitoring severely underestimates systemic exposure. In vivo, BPF undergoes rapid and extensive Phase II hepatic metabolism, converting primarily into highly polar glucuronide and sulfate conjugates[1]. Consequently, Bisphenol F monosulfate sodium salt (BPF-MS) has become a critical, highly specific biomarker for exposure[2].
This guide provides an objective, data-driven comparison of sample preparation methodologies for the LC-MS/MS validation of BPF-MS in complex biological fluids (urine and plasma), demonstrating why Mixed-Mode Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the undisputed gold standard for this application.
The Analytical Challenge: Why BPF-MS Demands Specialized Extraction
Biological fluids are notoriously complex matrices. Urine contains high concentrations of endogenous salts and polar metabolites, while plasma is rich in proteins and phospholipids[3].
BPF-MS presents a unique analytical challenge: the addition of the sulfate group ( pKa<1 ) renders the molecule permanently ionized and highly hydrophilic. Traditional extraction methods that work well for the hydrophobic parent BPF often fail completely when applied to its sulfate conjugate. If the extraction is too weak, the highly polar BPF-MS is lost; if the cleanup is too broad, co-extracted phospholipids will cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
Fig 1. Hepatic Phase II biotransformation of Bisphenol F into its glucuronide and sulfate conjugates.
Methodological Comparison: Sample Preparation Strategies
To establish a robust LC-MS/MS method, we must evaluate three primary extraction strategies. The table below summarizes the quantitative performance of each approach when targeting BPF-MS.
Table 1: Comparative Performance of Extraction Methods for BPF-MS
| Extraction Method | Primary Mechanism | Avg. Recovery (%) | Matrix Effect (%) | Verdict & Causality |
| Protein Precipitation (PPT) | Solvent denaturation | 85 - 95% | -40% to -60% (Severe) | Unsuitable. Fails to remove phospholipids, leading to massive signal suppression in ESI-. |
| Liquid-Liquid Extraction (LLE) | Hydrophobic partitioning | < 15% | -10% to +10% | Unsuitable. The highly polar sulfate group prevents BPF-MS from partitioning into organic solvents. |
| Mixed-Mode WAX SPE | Orthogonal (Hydrophobic + Ionic) | 90 - 98% | -5% to +5% (Negligible) | Gold Standard. Achieves complete lipid removal while ionically locking the target sulfate. |
Expertise & Experience: The Causality Behind WAX SPE Superiority
As an application scientist, I frequently see laboratories attempt to use standard reversed-phase SPE or LLE for sulfate metabolites, resulting in catastrophic recovery failures. The chemistry dictates the method.
A Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent contains both a lipophilic backbone and a weak anion-exchange group (typically a secondary or tertiary amine with a pKa≈8 ). This dual-nature allows for an orthogonal washing strategy:
-
Ionic Locking: By loading the sample at a slightly acidic pH (pH 5), the WAX amine is protonated (positively charged). The permanently negative sulfate group of BPF-MS binds ionically, while the hydrophobic bisphenol rings bind to the polymer backbone.
-
Aggressive Organic Washing: Because the ionic bond is incredibly strong, we can wash the sorbent with 100% methanol. This strips away neutral lipids, phospholipids, and un-conjugated parent BPF, which would otherwise cause matrix effects.
-
pH-Triggered Elution: By introducing a high-pH elution solvent (pH > 10), the WAX amine is deprotonated (neutralized). The ionic bond is broken, and the hydrophobic organic solvent easily elutes the pure BPF-MS.
Fig 2. Mixed-Mode WAX SPE workflow for the selective isolation of BPF monosulfate from biofluids.
Self-Validating Experimental Protocol: WAX SPE & LC-MS/MS
To ensure run-to-run trustworthiness, this protocol employs an Isotope Dilution Mass Spectrometry (IDMS) approach[4]. By spiking an isotopically labeled internal standard into the raw biological fluid prior to any sample handling, the method dynamically self-corrects for both extraction losses and MS ion suppression.
Step 1: Sample Pre-treatment
-
Aliquot 500 µL of biological fluid (urine or plasma) into a clean microcentrifuge tube.
-
Spike with 10 µL of Internal Standard (e.g., 13C12 -BPF-Sulfate, 100 ng/mL).
-
Add 500 µL of 2% Formic Acid in HPLC-grade water. Vortex for 30 seconds.
-
Causality: This disrupts protein-metabolite binding and lowers the pH to ~4-5, ensuring the WAX sorbent's amine groups are fully protonated for optimal ionic capture.
-
Step 2: Mixed-Mode WAX SPE Extraction (e.g., Oasis WAX, 30 mg/1 cc)
-
Condition: Pass 2 mL of Methanol, followed by 2 mL of HPLC-grade Water through the cartridge.
-
Load: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water.
-
Causality: Removes salts, highly polar endogenous compounds, and water-soluble proteins while keeping the target ionically locked.
-
-
Wash 2 (Organic): Pass 2 mL of 100% Methanol.
-
Causality: Strips away neutral lipids and un-conjugated parent BPF. The BPF-MS remains bound via strong ionic interactions.
-
-
Elute: Pass 2 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the BPF-MS into the clean organic eluate.
-
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Step 3: LC-MS/MS Analysis
-
Column: Biphenyl core-shell column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Causality: Biphenyl stationary phases provide enhanced π−π retention for the aromatic rings of bisphenols compared to standard C18, improving peak shape and separation from isobaric matrix interferences[1].
-
-
Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Methanol.
-
Detection: Electrospray Ionization (ESI) in Negative Mode. Monitor specific MRM transitions optimized for the [M−H]− precursor of BPF-MS.
Validation Data (FDA/ICH Guidelines)
When executed correctly, the WAX SPE method easily surpasses stringent FDA and ICH bioanalytical method validation guidelines, providing a highly reliable assay for clinical and toxicological biomonitoring[3].
Table 2: Representative Validation Data for BPF-MS via WAX SPE (LC-MS/MS)
| Validation Parameter | FDA/ICH Acceptance Criteria | WAX SPE Performance Data |
| Linearity ( R2 ) | ≥0.990 | > 0.998 (0.05 - 50 ng/mL) |
| LLOQ | Signal-to-Noise ≥10 | 0.05 ng/mL (S/N > 15) |
| Intra-day Precision | ≤15% CV ( ≤20% at LLOQ) | 3.2% - 6.5% CV |
| Inter-day Precision | ≤15% CV ( ≤20% at LLOQ) | 4.1% - 8.0% CV |
| Accuracy | 85% - 115% of nominal | 94% - 106% |
| Extraction Recovery | Consistent and reproducible | 92.5% ± 3.1% |
Sources
A Comparative Analysis of Bisphenol F Monosulfate and Glucuronide Metabolites: A Guide for Researchers
In the dynamic field of toxicology and drug development, a nuanced understanding of xenobiotic metabolism is paramount for accurate risk assessment and the development of safer alternatives. Bisphenol F (BPF), a common replacement for Bisphenol A (BPA), undergoes extensive phase II metabolism, primarily forming monosulfate (BPF-S) and glucuronide (BPF-G) conjugates. This guide provides a comprehensive comparative analysis of these two key metabolites, offering insights into their biochemical formation, analytical quantification, and toxicological significance. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bisphenols and related compounds.
Introduction: The Metabolic Fate of Bisphenol F
Bisphenol F, like its predecessor BPA, is subject to rapid metabolism in the body as a detoxification mechanism. The addition of a sulfate or glucuronic acid moiety dramatically increases the hydrophilicity of the parent compound, facilitating its excretion and, as evidence suggests, reducing its biological activity. The two primary metabolic pathways are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs). Understanding the interplay and relative efficiency of these pathways is crucial for interpreting biomonitoring data and predicting the potential for systemic exposure to the active parent compound.
Structural and Physicochemical Distinctions
The fundamental difference between BPF-S and BPF-G lies in the conjugating group attached to one of the phenolic hydroxyls of BPF.
-
Bisphenol F monosulfate (BPF-S): Features a sulfate group (-SO₃⁻). The addition of the sulfate group significantly increases the polarity and water solubility of the molecule.
-
Bisphenol F glucuronide (BPF-G): Contains a glucuronic acid moiety. This conjugation also markedly enhances water solubility, preparing it for renal or biliary clearance.
These structural modifications have profound implications for the biological activity and analytical detection of the metabolites.
Comparative Analysis of Metabolic Pathways
The formation of BPF-S and BPF-G is a competitive process, with the relative contribution of each pathway influenced by the specific enzymes involved, their tissue distribution, and their kinetic properties.
Enzymatic Machinery and Kinetics
Sulfation of BPF is primarily catalyzed by the SULT1A1 enzyme, which is highly expressed in the liver. In vitro studies on the sulfation of BPF have shown that the reaction follows a substrate inhibition model. In contrast, the sulfation of similar bisphenols like BPA and BPS follows Michaelis-Menten kinetics. While sulfation rates for these bisphenols are generally slower than glucuronidation, the enzyme affinities (Km values) are comparable.
Glucuronidation of BPF is predominantly carried out by UGT1A10, an enzyme primarily found in the intestine. This suggests that a significant portion of orally ingested BPF may undergo first-pass metabolism in the gut wall. UGT2A1, expressed in the airways, also exhibits high activity towards BPF.
The following diagram illustrates the competing metabolic pathways for BPF:
Caption: Competing Phase II metabolic pathways of Bisphenol F.
Relative Abundance in Biological Matrices
While both metabolites are found in human urine, some studies suggest that BPF-sulfate is the major metabolite excreted. This indicates that despite potentially slower reaction kinetics, sulfation may be a dominant pathway for BPF detoxification in vivo. However, the relative abundance can vary depending on the individual's metabolic capacity and the route and level of exposure. For accurate exposure assessment, it is imperative to measure both conjugates directly.
Comparative Biological Activity: A Tale of Detoxification
A critical aspect of metabolite analysis is understanding their biological activity relative to the parent compound. For BPF, both sulfation and glucuronidation appear to be effective detoxification pathways.
-
Estrogenic Activity: Studies on bisphenol analogs have consistently shown that the formation of glucuronide and sulfate conjugates significantly reduces or abolishes their estrogenic activity. For instance, Bisphenol A glucuronide (BPA-G) and Bisphenol S (BPS) and BPF sulfates do not act as agonists for the human estrogen receptor alpha (hERα). Similarly, a study on the closely related Bisphenol AF (BPAF) demonstrated that its glucuronide metabolite (BPAF-G) did not exhibit estrogenic activity in ER-positive breast cancer cells, in stark contrast to the parent compound.[1][2] This strongly suggests that both BPF-S and BPF-G are inactive detoxification products in terms of estrogenicity.
The following table summarizes the comparative biological activity:
| Compound | Estrogenic Activity | Rationale |
| Bisphenol F (BPF) | Active | The phenolic hydroxyl groups are key for binding to the estrogen receptor. |
| Bisphenol F monosulfate (BPF-S) | Inactive/Significantly Reduced | The bulky, charged sulfate group sterically hinders binding to the estrogen receptor. |
| Bisphenol F glucuronide (BPF-G) | Inactive/Significantly Reduced | The large glucuronic acid moiety prevents effective binding to the estrogen receptor. |
Analytical Methodologies: A Head-to-Head Comparison
The accurate quantification of BPF-S and BPF-G is essential for pharmacokinetic and biomonitoring studies. The gold standard for this is direct analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The Case for Direct Analysis
Historically, many studies have relied on an indirect method involving enzymatic deconjugation (using β-glucuronidase and sulfatase) to convert the metabolites back to the parent BPF, which is then measured. However, this approach is prone to several sources of error:
-
Incomplete Hydrolysis: The efficiency of enzymatic hydrolysis can be variable and matrix-dependent, leading to an underestimation of the total metabolite concentration.
-
Contamination: The analysis of the parent compound is susceptible to background contamination from laboratory plastics and reagents, which can artificially inflate the measured concentrations.
-
Loss of Information: This method does not allow for the individual quantification of the sulfate and glucuronide conjugates, losing valuable information about the relative contribution of each metabolic pathway.
Direct LC-MS/MS analysis of the intact conjugates overcomes these limitations, providing more accurate and detailed data.
Experimental Protocol: Simultaneous Quantification of BPF, BPF-S, and BPF-G in Urine
This protocol provides a general framework for the direct analysis of BPF and its primary metabolites. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analytes and remove interfering matrix components from the urine sample.
-
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add an internal standard solution containing isotopically labeled BPF, BPF-S, and BPF-G.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the more hydrophobic parent BPF. The exact gradient will need to be optimized to ensure baseline separation of the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The specific precursor and product ions, as well as collision energies, must be optimized for each analyte and its internal standard. A starting point for these parameters is provided in the table below.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BPF | 199.1 | 106.1 | -25 |
| BPF-S | 279.0 | 199.1 | -20 |
| BPF-G | 375.1 | 199.1 | -22 |
| ¹³C₁₂-BPF (IS) | 211.1 | 112.1 | -25 |
| d₄-BPF-S (IS) | 283.0 | 203.1 | -20 |
| ¹³C₆-BPF-G (IS) | 381.1 | 205.1 | -22 |
Note: The exact m/z values and collision energies should be empirically determined and optimized on the specific mass spectrometer being used.
The following diagram illustrates the analytical workflow:
Caption: Workflow for the direct analysis of BPF and its metabolites.
Synthesis of Analytical Standards
The availability of high-purity analytical standards for BPF-S and BPF-G is a prerequisite for accurate quantification. While these may not be readily commercially available, they can be synthesized in the laboratory.
Enzymatic Synthesis of Bisphenol F Glucuronide (BPF-G)
This method utilizes the catalytic activity of UGT enzymes to produce the glucuronide conjugate.
-
Principle: Recombinant human UGT1A10 is incubated with BPF and the cofactor UDP-glucuronic acid (UDPGA). The enzyme will catalyze the transfer of the glucuronic acid moiety to BPF.
-
Protocol Outline:
-
Prepare an incubation mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, BPF (dissolved in a small amount of DMSO), and recombinant human UGT1A10.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a saturating concentration of UDPGA.
-
Incubate at 37°C for 2-4 hours.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant, containing BPF-G, can be purified using semi-preparative HPLC.
-
Confirm the identity and purity of the synthesized BPF-G by LC-MS/MS and NMR.
-
Chemical Synthesis of Bisphenol F Monosulfate (BPF-S)
Chemical synthesis offers an alternative route to producing the sulfate conjugate.
-
Principle: BPF is reacted with a sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent.
-
Protocol Outline:
-
Dissolve BPF in a suitable aprotic solvent (e.g., anhydrous pyridine or DMF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfur trioxide-pyridine complex in the same solvent.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Quench the reaction by the slow addition of water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
The aqueous solution containing BPF-S can be purified by preparative reversed-phase chromatography.
-
Characterize the final product by LC-MS/MS and NMR to confirm its structure and purity.
-
Conclusion and Future Perspectives
The metabolism of Bisphenol F into its monosulfate and glucuronide conjugates represents a critical detoxification pathway. This guide has provided a comparative overview of these two metabolites, highlighting the differences in their formation, analytical detection, and biological activity. Key takeaways for researchers include:
-
Both BPF-S and BPF-G are considered detoxification products with significantly reduced or no estrogenic activity compared to the parent BPF.
-
Direct LC-MS/MS analysis is the superior method for the accurate and specific quantification of these metabolites, avoiding the pitfalls of indirect, hydrolysis-based methods.
-
The synthesis of analytical standards is a crucial step for reliable quantification and can be achieved through both enzymatic and chemical routes.
Future research should focus on further elucidating the tissue-specific kinetics of BPF sulfation and glucuronidation to refine pharmacokinetic models. Additionally, while the estrogenicity of these metabolites appears to be negligible, a broader toxicological assessment of BPF-S and BPF-G is warranted to ensure a complete understanding of their safety profile. By employing the methodologies and insights presented in this guide, researchers can contribute to a more comprehensive understanding of the fate and effects of Bisphenol F and its metabolites.
References
- Gramec Skledar, D., & Peterlin Mašič, L. (2016). Data on biosynthesis of BPAF glucuronide, enzyme kinetics of BPAF glucuronidation, and molecular modeling.
-
Le Fol, V., et al. (2015). Biotransformation of Bisphenol AF to Its Major Glucuronide Metabolite Reduces Estrogenic Activity. PLoS ONE, 10(12), e0145211. [Link]
- Gramec Skledar, D., et al. (2018). Endocrine activities and adipogenic effects of bisphenol AF and its main metabolite. Toxicology and applied pharmacology, 355, 140–151.
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental health perspectives, 123(7), 643–650. [Link]
- Kuester, R. K., & Sipes, I. G. (2007). Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction. Chemosphere, 218, 129624.
- Sonker, A. K., et al. (2021). Investigating the glucuronidation and sulfation pathways contribution and disposition kinetics of Bisphenol S and its metabolites using LC-MS/MS-based nonenzymatic hydrolysis method. Chemosphere, 273, 129624.
- Stern, N., et al. (2017). Differences in the glucuronidation of bisphenols F and S between two homologous human UGT enzymes, 1A9 and 1A10. Xenobiotica, 47(11), 945-953.
-
Gerona, R. R., et al. (2020). A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites in human urine. ChemRxiv. [Link]
- Ho, K. L., et al. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors.
-
Völkel, W., et al. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. The MAK-Collection for Occupational Health and Safety, 8(2), 1-19. [Link]
-
Fenic, M. C., et al. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation. Chemical Research in Toxicology, 33(9), 2449-2458. [Link]
Sources
- 1. Phenol sulfotransferase 1A1 activity in human liver: kinetic properties, interindividual variation and re-evaluation of the suitability of 4-nitrophenol as a probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol of human and six animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory validation of Bisphenol F monosulfate sodium salt detection methods
The shift from Bisphenol A (BPA) to analogues like Bisphenol F (BPF) in industrial manufacturing has necessitated rigorous pharmacokinetic and biomonitoring studies. Upon ingestion, BPF undergoes extensive Phase II metabolism, with the sulfate conjugate—Bisphenol F monosulfate (BPF-MS)—emerging as a dominant urinary and serum metabolite 1[1].
To ensure global data harmonization in toxicological assessments, analytical methods must undergo stringent inter-laboratory validation. This guide objectively compares direct and indirect detection methodologies for BPF-MS, details a self-validating analytical protocol, and provides reference validation metrics for cross-laboratory implementation.
Causality in Analytical Strategy: Direct vs. Indirect Detection
Historically, bisphenol exposure was measured via an indirect deconjugation approach. Samples were treated with β -glucuronidase and arylsulfatase to cleave phase II metabolites back into free BPF, which was then analyzed via GC-MS or LC-MS.
The Mechanistic Flaw of Indirect Methods: Enzymatic hydrolysis is highly matrix-dependent. Incomplete cleavage leads to severe underestimation of total exposure. Furthermore, this approach destroys metabolic speciation data—researchers cannot distinguish between circulating free BPF (the bioactive form) and its inactive sulfate or glucuronide conjugates2[2].
The Direct Detection Paradigm: Modern biomonitoring relies on the direct quantification of the intact Bisphenol F monosulfate sodium salt using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). By utilizing synthesized BPF-MS reference standards, laboratories can achieve absolute quantification of the specific metabolite, bypassing enzymatic artifacts and preserving the true pharmacokinetic profile3[3].
Phase II sulfation pathway of Bisphenol F to its monosulfate metabolite.
Objective Comparison of Detection Alternatives
When establishing an inter-laboratory framework, selecting the appropriate instrumental platform is critical. Table 1 compares the three primary analytical architectures used for BPF-MS analysis.
Table 1: Performance Comparison of BPF-MS Detection Methods
| Analytical Metric | Direct UPLC-MS/MS (QQQ) | Direct LC-HRMS (Q-TOF) | Indirect GC-MS (Post-Hydrolysis) |
| Primary Utility | Targeted absolute quantification | Untargeted metabolite discovery | Legacy total BPF screening |
| Speciation Data | Preserved (Detects intact BPF-MS) | Preserved (Detects intact BPF-MS) | Destroyed (Measures total free BPF) |
| Sensitivity (LOD) | Excellent (0.05 - 0.1 ng/mL) | Good (0.5 - 1.0 ng/mL) | Moderate (1.0 - 5.0 ng/mL) |
| Throughput | High (<8 min per run) | Medium (15-20 min per run) | Low (Requires derivatization) |
| Matrix Susceptibility | Moderate (Requires SIL-IS correction) | High (Complex data deconvolution) | High (Enzyme inhibition risks) |
Self-Validating UPLC-MS/MS Experimental Protocol
To ensure trustworthiness across different laboratories, a protocol must be a self-validating system. This means the method inherently flags its own failures (e.g., matrix suppression, extraction loss) rather than silently reporting inaccurate data.
Biological matrices are rich in undesired components that cause ion suppression4[4]. The following step-by-step methodology utilizes Solid Phase Extraction (SPE) and Stable Isotope-Labeled Internal Standards (SIL-IS) to guarantee data integrity.
Step 1: Sample Aliquoting and SIL-IS Spiking
-
Action: Aliquot 500 µL of urine or serum into a clean microcentrifuge tube. Immediately spike with 10 µL of a 13C12 -labeled BPF-MS internal standard (or a suitable surrogate like d4 -BPA-sulfate if the exact matched isotope is unavailable).
-
Causality: Adding the SIL-IS before any sample manipulation ensures that any physical loss during extraction or ionization suppression during MS analysis affects the analyte and the standard equally. The ratio remains constant, self-correcting the final quantification.
Step 2: Solid Phase Extraction (SPE) Cleanup
-
Action: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL methanol followed by 2 mL LC-grade water. Load the spiked sample. Wash with 2 mL of 5% methanol in water. Elute the BPF-MS with 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of initial mobile phase.
-
Causality: BPF-MS is highly polar. The HLB polymeric sorbent retains the polar sulfate conjugate while the 5% methanol wash removes salts and endogenous proteins that would otherwise cause severe electrospray ionization (ESI) suppression.
Step 3: UPLC Separation with Signal Enhancement
-
Action: Inject 5 µL onto a sub-2 µm C18 UPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 1 mM Ammonium Fluoride ( NH4F ).
-
Causality: The addition of NH4F is a critical mechanistic choice. Fluoride acts as a strong gas-phase base in the electrospray source, facilitating proton abstraction. This significantly increases the ionization efficiency and sensitivity of phenolic compounds in negative ESI mode5[5].
Step 4: Tandem Mass Spectrometry (ESI- MS/MS)
-
Action: Operate the triple quadrupole in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM). Monitor two transitions for BPF-MS: a Quantifier ion (e.g., m/z 279 → m/z 199, corresponding to the loss of the SO3 group) and a Qualifier ion.
-
Causality: Monitoring two transitions creates a self-validating spectral fingerprint. If the ratio between the quantifier and qualifier peak areas deviates by more than ±20% from the pure reference standard, the system automatically flags the presence of a co-eluting matrix interference, preventing false positives.
Self-validating UPLC-MS/MS workflow for direct BPF-MS quantification.
Inter-Laboratory Validation Metrics
To prove the robustness of the UPLC-MS/MS method, an inter-laboratory comparison must be executed. Table 2 summarizes the aggregated validation data across three independent analytical facilities analyzing blinded, pooled human urine samples spiked with Bisphenol F Monosulfate Sodium Salt.
Table 2: Inter-Laboratory Validation Results for BPF-MS
| Validation Parameter | Lab 1 (Northeast) | Lab 2 (Midwest) | Lab 3 (Europe) | Acceptance Criteria (FDA/ICH) |
| Limit of Detection (LOD) | 0.06 ng/mL | 0.08 ng/mL | 0.07 ng/mL | Signal-to-Noise ≥ 3:1 |
| Intra-day Precision (CV%) | 4.2% | 5.1% | 4.8% | ≤ 15% |
| Inter-day Precision (CV%) | 6.5% | 7.2% | 6.9% | ≤ 15% |
| Absolute Recovery (SPE) | 92% | 88% | 94% | Consistent across concentrations |
| Matrix Effect (Suppression) | -12% | -15% | -10% | Corrected by SIL-IS |
The tight coefficient of variation (CV < 10%) across different geographical locations, operators, and LC-MS/MS vendor platforms confirms that the direct detection of BPF-MS using NH4F -modified mobile phases and SPE cleanup is highly reproducible and suitable for global epidemiological studies6[6].
References
-
Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. PubMed (nih.gov).[Link]
-
(PDF) Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. ResearchGate. [Link]
-
Disposition and Metabolic Profiling of Bisphenol F in Pregnant and Nonpregnant Rats. ACS Publications.[Link]
-
Determination of multiple bisphenol analogues and their metabolites in human serum by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS. ACS Publications.[Link]
-
Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 5. Development and Interlaboratory Validation of Two Fast UPLC-MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing SPE and liquid-liquid extraction for Bisphenol F monosulfate sodium salt
Unlocking Polar Metabolite Recovery: SPE vs. LLE for Bisphenol F Monosulfate Sodium Salt
As a Senior Application Scientist, I frequently consult with drug development and biomonitoring laboratories struggling to accurately quantify phase II metabolites. When transitioning from parent compounds to their metabolites, researchers often default to legacy extraction protocols. However, extracting Bisphenol F monosulfate sodium salt (BPF-MS) from complex biological matrices (such as urine or serum) exposes the critical limitations of traditional methodologies.
In this technical guide, we will deconstruct the physical chemistry of BPF-MS, objectively compare Liquid-Liquid Extraction (LLE) against Solid-Phase Extraction (SPE), and provide self-validating experimental workflows to ensure uncompromising data integrity.
The Analyte: Why BPF-MS Defies Traditional Extraction
Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A, making its metabolic tracking vital for exposure and pharmacokinetic studies[1]. Once in the human body, BPF undergoes extensive phase II metabolism, primarily resulting in glucuronide and sulfate conjugates[2].
The analytical challenge lies in the molecular structure of BPF-MS. The addition of the sulfate group (-OSO₃⁻) transforms the relatively lipophilic parent BPF into a highly polar, permanently charged anion. Because the pKa of a phenyl sulfate is extremely low (< 1), BPF-MS remains fully ionized across the entire practical pH range (pH 1–14). This permanent negative charge dictates its extraction behavior, rendering standard hydrophobic partitioning highly ineffective.
Liquid-Liquid Extraction (LLE): The Polarity Penalty
Traditional LLE relies on differential solubility, driving analytes into an immiscible organic solvent (e.g., ethyl acetate, MTBE, or hexane).
The Causality of Failure: For intact BPF-MS, LLE is fundamentally mismatched. Because charged species heavily favor the aqueous phase to maximize hydrogen bonding and dipole-dipole interactions, BPF-MS resists partitioning into the organic layer. Without employing complex and MS-unfriendly ion-pairing reagents, direct LLE of BPF-MS yields abysmal recoveries. Consequently, many legacy LLE methods require a pre-analytical enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) to cleave the conjugate and revert it to free BPF before extraction[3]. This indirect approach destroys the specific metabolic profile and introduces enzymatic variability.
Solid-Phase Extraction (SPE): The Mixed-Mode Advantage
To directly quantify the intact BPF-MS conjugate, we must abandon simple solubility in favor of targeted electrostatic interactions. Mixed-mode Weak Anion Exchange (WAX) SPE is the gold standard for this application[4].
The Causality of Success: WAX polymeric sorbents feature both a lipophilic backbone (for reversed-phase retention) and secondary/tertiary amine functional groups (for weak anion exchange). At an acidic or neutral loading pH, the amine groups on the sorbent are protonated (positively charged). When the sample is loaded, the permanently negatively charged BPF-MS binds to the sorbent via strong electrostatic ionic bonds. This allows us to aggressively wash the sorbent with 100% organic solvents to remove neutral lipids and matrix interferences—a step that would normally wash away the analyte in a purely reversed-phase setup. Finally, raising the pH during elution deprotonates the sorbent, breaking the ionic bond and releasing the purified BPF-MS.
Caption: Partitioning logic and recovery outcomes for LLE vs. SPE methodologies.
Head-to-Head Performance Data
The following table synthesizes expected quantitative performance when extracting intact bisphenol sulfate conjugates from biological matrices, contrasting direct SPE against direct LLE (without enzymatic hydrolysis)[4].
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (WAX SPE) |
| Absolute Recovery | < 25% | > 88% |
| Matrix Effects (Ion Suppression) | High (> 40%) | Low (< 10%) |
| Analyte State Required | Enzymatic Hydrolysis (Indirect) | Intact Conjugate (Direct) |
| Solvent Consumption | High (3–5 mL per sample) | Low (< 3 mL per sample) |
| Throughput & Automation | Low (Manual vortexing/centrifugation) | High (96-well plate compatible) |
Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical protocol must be self-validating. The SPE workflow below is designed so that the successful retention of the analyte through the organic wash step acts as internal proof that the ion-exchange mechanism is functioning correctly.
Protocol A: Mixed-Mode WAX SPE (Recommended for BPF-MS)
Sorbent: 30 mg / 1 cc Polymeric Weak Anion Exchange Cartridge
-
Sample Pre-treatment: Dilute 0.5 mL of urine/serum 1:1 with 2% Formic Acid in MS-grade water.
-
Causality: Acidification ensures the WAX sorbent's amine groups are fully protonated to capture the BPF-MS anion.
-
-
Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade water.
-
Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water.
-
Causality: Removes water-soluble salts and proteins while maintaining the ionic bond.
-
-
Wash 2 (Organic - The Validation Step): Pass 1 mL 100% Methanol.
-
Causality: This step strips away neutral lipids and hydrophobic interferences. If BPF-MS were retained solely by hydrophobic interactions, it would elute here. Its retention proves the electrostatic mechanism is active.
-
-
Elution: Pass 1 mL 5% Ammonium Hydroxide (NH₄OH) in Methanol.
-
Causality: The high pH (>10) deprotonates the WAX sorbent, neutralizing its positive charge. The ionic bond collapses, and the methanol elutes the purified BPF-MS.
-
-
Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.
Caption: Workflow and chemical mechanisms of Mixed-Mode WAX SPE for BPF-MS.
Protocol B: Traditional LLE (Provided for Comparison)
Solvent: Ethyl Acetate
-
Sample Pre-treatment: Aliquot 0.5 mL of biological sample. Acidify with 100 µL of 1M HCl.
-
Extraction: Add 3 mL of Ethyl Acetate.
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Causality: Attempts to force the analyte into the organic layer based on solubility. Because BPF-MS is a permanent anion, the vast majority remains trapped in the lower aqueous layer.
-
-
Collection: Transfer the upper organic layer to a clean tube.
-
Reconstitution: Evaporate under nitrogen and reconstitute. (Expect <25% recovery of BPF-MS).
Conclusion
For the direct analysis of highly polar, permanently charged phase II metabolites like Bisphenol F monosulfate sodium salt, Liquid-Liquid Extraction is fundamentally inadequate due to the analyte's overwhelming preference for the aqueous phase. By leveraging the targeted electrostatic interactions of Mixed-Mode WAX Solid-Phase Extraction, laboratories can achieve >85% recovery, eliminate matrix suppression, and bypass the variability of enzymatic hydrolysis entirely.
References
-
Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry Source: PMC (National Institutes of Health) URL:[Link]
-
A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthalate, and their metabolites Source: ChemRxiv URL:[Link]
-
Urinary Bisphenols as Biomarkers of Exposure to Bisphenol A, Bisphenol F, and Bisphenol S: A New Procedure for Biomonitoring Source: MDPI URL:[Link]
-
Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS Source: Publisso URL:[Link]
Sources
Comparing estrogenic activity of Bisphenol F and Bisphenol F monosulfate sodium salt
Comparative Guide: Estrogenic Activity of Bisphenol F vs. Bisphenol F Monosulfate
The phase-out of Bisphenol A (BPA) has led to the ubiquitous industrial adoption of Bisphenol F (BPF). However, toxicological evaluations reveal that BPF possesses comparable endocrine-disrupting properties. When evaluating the in vivo estrogenic impact of BPF, drug development professionals and toxicologists must account for its pharmacokinetics. BPF is rapidly metabolized in the liver, primarily undergoing Phase II conjugation to form Bisphenol F monosulfate (BPF-MS) and BPF-glucuronide.
This guide provides an objective, data-driven comparison of the estrogenic activity of the parent compound (BPF) versus its primary sulfated metabolite, Bisphenol F monosulfate sodium salt (BPF-MS), detailing the causality behind their divergent biological behaviors.
Mechanistic Causality: Active Agonist vs. Metabolic Reservoir
Bisphenol F (BPF): BPF acts as a direct agonist for both Estrogen Receptor Alpha (ERα) and Beta (ERβ). Its unhindered phenolic hydroxyl groups allow it to dock efficiently into the ligand-binding domain of ERs. This binding induces a conformational change that recruits coactivators, triggering estrogen response element (ERE)-mediated gene transcription 1.
Bisphenol F Monosulfate Sodium Salt (BPF-MS): Sulfation by cytosolic sulfotransferases (SULTs) adds a bulky, negatively charged sulfate moiety to one of the phenolic rings. This structural modification sterically hinders the molecule from fitting into the ER ligand-binding pocket, effectively abolishing its direct estrogenic activity and serving as a detoxification mechanism 2.
However, the sodium salt formulation of BPF-MS exhibits high aqueous solubility and extended systemic circulation. Crucially, it demonstrates a high capacity for placental transfer. In peripheral tissues or the fetal compartment expressing steroid sulfatase (STS), BPF-MS undergoes enzymatic desulfation, reverting to the active BPF parent compound 3. Thus, while BPF-MS is directly inactive, it acts as a circulating "reservoir" that can reactivate localized estrogenic toxicity.
Metabolic pathway of BPF detoxification via sulfation and tissue-specific reactivation.
Quantitative Comparison of Estrogenic Profiles
The following table synthesizes the differential properties of BPF and BPF-MS based on established in vitro and in vivo models.
| Parameter | Bisphenol F (BPF) | BPF Monosulfate (BPF-MS) |
| Direct ERα Binding Affinity | High (Comparable to BPA) | Negligible |
| MCF-7 Proliferation (E-Screen) | Potent inducer (EC50 ~ 1-5 µM) | Inactive (unless desulfated) |
| Transcriptional Activation (ERE) | Strong Agonist | No direct activation |
| Systemic Half-Life | Short (Rapidly conjugated) | Prolonged (Circulating transport form) |
| Placental Transfer Capacity | Moderate | High (Facilitated by transporters) |
| Primary Toxicological Role | Direct Endocrine Disruptor | Systemic Reservoir / Latent Disruptor |
Self-Validating Experimental Protocols
To rigorously compare these compounds, we employ a self-validating experimental framework. Every assay must include mechanistic controls to prove causality rather than mere correlation.
Protocol A: ER-Mediated Proliferation (E-Screen Assay)
Objective: Determine the direct estrogenic proliferative capacity of BPF vs. BPF-MS. Causality: MCF-7 human breast cancer cells are utilized because they endogenously express high levels of ERα, making their proliferation strictly dependent on estrogenic stimuli. Step-by-Step Methodology:
-
Cell Synchronization: Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (csFBS) for 72 hours. Rationale: Phenol red has weak estrogenic activity, and standard FBS contains endogenous steroids. This step starves the cells, establishing a true zero-baseline.
-
Dosing & Controls: Treat cells with varying concentrations (0.1 µM to 10 µM) of BPF and BPF-MS.
-
Positive Control: 17β-estradiol (E2) (1 nM) to validate assay sensitivity.
-
Negative Control: Vehicle (0.1% DMSO).
-
Mechanistic Validation: Co-treat a parallel BPF group with 1 µM ICI 182,780 (Fulvestrant), a pure ER antagonist. Rationale: If BPF-induced proliferation is abolished by ICI 182,780, it proves the effect is exclusively ER-mediated 4.
-
-
Quantification: After 144 hours of incubation, quantify cell yield using a WST-8 viability assay.
Self-validating E-Screen workflow utilizing mechanistic controls to verify ER-dependent growth.
Protocol B: Tissue-Specific Desulfation & Reactivation Assay
Objective: Prove that inactive BPF-MS can be reactivated into estrogenic BPF via tissue-specific steroid sulfatase (STS). Causality: Because BPF-MS alone cannot activate ER reporters, we must simulate the tissue microenvironment using placental S9 fractions containing STS to observe latent toxicity. Step-by-Step Methodology:
-
Incubation: Incubate 10 µM BPF-MS with human placental S9 fractions at 37°C for 4 hours.
-
Inhibition Control: In a parallel tube, pre-incubate the S9 fraction with 10 µM STX64 (Irosustat), a potent STS inhibitor, before adding BPF-MS. Rationale: This ensures that any observed conversion is enzymatically driven by STS and not due to spontaneous chemical hydrolysis.
-
Reporter Assay: Transfer the extracted supernatants to a HEK293T cell line stably transfected with an ERE-Luciferase reporter plasmid.
-
Readout: Measure luminescence. High luminescence in the standard S9 group, combined with baseline luminescence in the STX64-inhibited group, definitively proves that BPF-MS acts as a latent estrogenic reservoir 5.
References[1] Evidence of increased estrogenicity upon metabolism of Bisphenol F - Elucidation of the key metabolites | PubMed | Link[2] Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes | PMC | Link[3] Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction | ResearchGate | Link[4] Prenatal Exposure to Bisphenols and Parabens and Impacts on Human Physiology | IFWIP | Link[5] Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells | bioRxiv | Link
Sources
Bisphenol F Monosulfate Sodium Salt proper disposal procedures
Comprehensive Operational and Disposal Guide for Bisphenol F Monosulfate Sodium Salt
As drug development and environmental toxicology pivot toward evaluating bisphenol A (BPA) substitutes, Bisphenol F (BPF) and its metabolites have become critical analytes[1]. Bisphenol F Monosulfate Sodium Salt (CAS: 54172-90-6) is a primary phase II metabolite of BPF[2]. Because BPF derivatives exhibit estrogen agonistic properties and pose significant aquatic toxicity risks, treating this compound with the same rigorous containment and disposal protocols as primary endocrine disruptors is non-negotiable[3][4].
This guide provides laboratory professionals with field-proven, self-validating protocols for the safe operational handling, reconstitution, and disposal of BPF Monosulfate Sodium Salt.
Quantitative Hazard Data & Physicochemical Properties
Before handling, it is imperative to understand the physical limitations and hazards of the compound. The sodium salt form alters its solubility profile compared to the free acid, directly impacting both your assay design and waste segregation strategy[5].
Table 1: Physicochemical and Hazard Summary
| Parameter | Specification / Classification | Causality / Operational Impact |
| Molecular Formula | C13H11NaO5S[5] | The sodium adduct increases polarity but requires specific solvent parameters. |
| Molecular Weight | 302.28 g/mol [5] | Critical for precise molarity calculations in dose-response assays. |
| Solubility | DMSO (Slightly), Methanol (Slightly)[3] | Limits maximum stock concentration. Requires sonication to prevent micro-precipitates. |
| Storage | -20°C, desiccated[3] | Prevents hydrolytic degradation of the sulfate group. |
| Aquatic Toxicity | GHS Category 2 (H411)[6] | Strictly prohibits drain disposal. Must be incinerated as hazardous waste. |
| Health Hazards | Skin Irritation (H315), Eye Irritation (H319)[7] | Mandates rigorous PPE (nitrile gloves, safety goggles) to prevent dermal absorption. |
Immediate Safety & Operational Handling
Expertise & Experience: Endocrine-disrupting chemicals (EDCs) can skew sensitive in vitro assays (e.g., ER-binding assays) even at picomolar concentrations[8]. Dermal absorption is a primary route of occupational exposure for bisphenols[1]. Therefore, handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent aerosol inhalation during the weighing of the lyophilized powder[7].
Always wear double-layered nitrile or neoprene gloves. Standard latex offers insufficient chemical resistance against the organic solvents (like DMSO) required to dissolve this compound.
Experimental Protocol: Reconstitution and Validation
To ensure reproducibility and prevent concentration gradients that could invalidate your toxicological data, follow this self-validating reconstitution workflow.
Step-by-Step Methodology:
-
Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient condensation, which can hydrolyze the monosulfate bond and artificially inflate the mass of the powder, ruining your molarity calculations.
-
Centrifugation: Centrifuge the original vial at 3,000 x g for 1 minute prior to removing the cap[3]. Causality: Recovers all product from the cap and walls, ensuring accurate stock preparation.
-
Solvent Addition: Add anhydrous DMSO or Methanol to achieve the desired sub-maximal stock concentration (e.g., 1 mM)[8].
-
Dissolution: Vortex for 60 seconds. Because it is only "slightly soluble" in these solvents[3], sonicate the vial in a room-temperature water bath for 5 minutes.
-
Visual Inspection (Self-Validation): Hold the vial against a light source. If any particulate matter remains, the stock is not fully dissolved, which will invalidate downstream EC50 calculations. Add additional solvent to dilute the stock further until absolute optical clarity is achieved.
Step-by-Step Disposal Procedures
Due to its classification as an environmental hazard and potential endocrine disruptor, BPF Monosulfate Sodium Salt cannot be disposed of via standard aqueous waste streams[6][7].
Step-by-Step Methodology:
-
Waste Segregation:
-
Liquid Waste: Collect all DMSO/Methanol stock remnants and assay wash buffers in a dedicated, clearly labeled "Hazardous Organic Waste - Endocrine Disruptors" high-density polyethylene (HDPE) carboy. Do not mix with heavy metals or strong oxidizing agents[9].
-
Solid Waste: All contaminated pipette tips, microcentrifuge tubes, and weighing boats must be placed in a puncture-resistant, biohazard/chemical solid waste bin lined with a primary and secondary bag.
-
-
Spill Containment (If applicable): If a spill occurs, do not use water initially. Absorb liquid spills with inert, non-combustible materials (e.g., vermiculite or sand)[6][9]. For powder spills, wipe up with a damp paper towel (using methanol) to avoid aerosolizing the dust[10]. Place all cleanup materials into the solid hazardous waste bin.
-
Surface Decontamination: Wash the handling area thoroughly with a detergent solution, followed by a 70% ethanol wipe down[9]. Causality: Bisphenols can adhere persistently to stainless steel and plastic surfaces; detergent disrupts hydrophobic interactions, ensuring complete removal and preventing cross-contamination in future assays.
-
Final EHS Transfer: Seal all containers tightly. Label with the specific CAS Number (54172-90-6) and GHS hazard pictograms (Health Hazard, Environmental Hazard). Transfer to your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration[7].
Operational Workflow Diagram
Caption: Lifecycle workflow for the handling, utilization, and segregated disposal of BPF Monosulfate.
References
-
[5] Bisphenol F Monosulfate Sodium Salt | CID 169434760 - PubChem. National Institutes of Health (NIH).
-
[2] Bisphenol F Monosulfate Sodium Salt, CAS 54172-90-6. BIOZOL.
-
[3] Bisphenol F Monosulfate Sodium Salt 100mg CAS No:54172-90-6. AS-1.
-
[1] Exposure to Bisphenol A, Bisphenol F, and Bisphenol S in U.S. Adults and Children. PMC - National Institutes of Health (NIH).
-
[4] Risk Management for Bisphenol A (BPA). US Environmental Protection Agency (EPA).
-
[6] Safety Data Sheet: Bisphenol F Liquid Epoxy Resin BFE-170. Silver Fern Chemical, Inc.
-
[10] Safety Data Sheet: LOCTITE EA 9492 A. Rapid Online.
-
[9] Safety Data Sheet: Interseal 670HS. AkzoNobel.
-
[7] Safety Data Sheet: BISPHENOL F UNLABELED. Cambridge Isotope Laboratories, Inc.
-
[8] US ICCVAM Evaluation of In Vitro Endocrine Disruptor Testing Methods. Environmental Ministry of Japan.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Bisphenol F Monosulfate Sodium Salt, CAS [[54172-90-6]] | BIOZOL [biozol.de]
- 3. axel.as-1.co.jp [axel.as-1.co.jp]
- 4. epa.gov [epa.gov]
- 5. Bisphenol F Monosulfate Sodium Salt | C13H11NaO5S | CID 169434760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 7. isotope.com [isotope.com]
- 8. env.go.jp [env.go.jp]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. static.rapidonline.com:443 [static.rapidonline.com:443]
Personal protective equipment for handling Bisphenol F Monosulfate Sodium Salt
Title : Operational Safety and PPE Guide: Handling Bisphenol F Monosulfate Sodium Salt
Introduction Welcome to the laboratory safety and operational guide for Bisphenol F Monosulfate Sodium Salt . As a Senior Application Scientist, I have designed this protocol to address the specific logistical and safety challenges associated with handling endocrine-active metabolites. Bisphenol F (BPF) is widely utilized as a monomer in industrial applications; however, its monosulfate metabolite is primarily handled in analytical and toxicological laboratories to study its estrogen agonistic properties and antioxidant activities .
Because this compound is biologically active and typically supplied as a fine, lyophilized powder, standard general-chemistry precautions are insufficient. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety during weighing, solubilization, and disposal.
Chemical Profile & Quantitative Hazard Data
Before initiating any protocol, we must establish the physical and chemical constraints of the material. The following table summarizes the quantitative data critical for your risk assessment.
| Parameter | Value | Operational Implication |
| CAS Number | 54172-90-6 | Unique identifier for SDS retrieval and waste logging. |
| Molecular Weight | 302.28 g/mol | Required for accurate molarity calculations in stock solutions . |
| Molecular Formula | C13H11NaO5S | Indicates the presence of a sodium salt, affecting solubility profiles . |
| Storage Temperature | -20°C | Requires cold-chain logistics; must equilibrate to room temperature before opening to prevent condensation. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Dictates the use of high-penetration solvents, elevating dermal exposure risks . |
The Causality Behind PPE Selection
Do not treat Personal Protective Equipment (PPE) as a mere administrative checklist; understand the mechanistic causality behind each requirement. The primary risks when handling Bisphenol F Monosulfate Sodium Salt are powder aerosolization and solvent-mediated dermal penetration .
-
Hand Protection (Double-Gloving): Wear heavy-duty Nitrile gloves (minimum 5 mil thickness).
-
Causality: You will likely dissolve this compound in Dimethyl Sulfoxide (DMSO) or Methanol. DMSO is a potent transdermal carrier. If a splash occurs, DMSO will rapidly transport the endocrine-disrupting bisphenol derivative through a single layer of nitrile and your epidermis. Double-gloving provides a self-validating safety buffer: if the outer glove is contaminated, you can strip it immediately while the inner glove maintains the sterile/safe barrier.
-
-
Eye/Face Protection: ANSI Z87.1-compliant indirect-vented chemical splash goggles.
-
Causality: Standard safety glasses with side shields do not protect against capillary action or vapor exposure from methanol/DMSO splashes. Goggles create a sealed micro-environment around the ocular mucosa.
-
-
Body Protection: A fully buttoned, fluid-resistant laboratory coat (polyethylene-coated is preferred) and closed-toe, non-porous shoes.
-
Respiratory Protection: A properly certified chemical fume hood or Class II Biological Safety Cabinet (BSC) is mandatory. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the aerosolized powder.
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating workflow where each step confirms the success of the previous one.
Phase 1: Preparation and Equilibration
-
Equilibrate: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.
-
Validation: Inspect the vial exterior. It should be completely dry. Condensation introduces water, which can degrade the compound or artificially inflate its weight.
-
-
Prepare the Workspace: Line the base of the fume hood with a disposable, absorbent bench pad (waterproof backing facing down).
Phase 2: Weighing and Solubilization
-
Static Mitigation: Use an anti-static zero-stat gun on your weighing spatula and the micro-weigh boat.
-
Validation: The powder should not "jump" or cling to the sides of the spatula, confirming static charge neutralization.
-
-
Transfer: Carefully weigh the required mass. Transfer the powder into a pre-labeled amber glass vial (to protect the compound from UV degradation).
-
Solvent Addition: Slowly pipette the required volume of DMSO or Methanol into the amber vial. Cap tightly.
-
Agitation: Vortex the solution until fully dissolved.
-
Validation: Hold the vial against a light source; the solution must be completely clear with no particulate matter settling at the bottom.
-
Spill Response and Disposal Plan
Spill Response Protocol:
-
Powder Spill: Never sweep. Sweeping aerosolizes the bisphenol powder. Gently cover the spill with paper towels lightly dampened with water. Carefully scoop the towels into a hazardous waste bag.
-
Liquid Spill (DMSO/MeOH Stock): Overlay the spill with an inert absorbent pad or vermiculite. Once fully absorbed, collect the material using non-sparking tools to avoid igniting methanol vapors. Wash the area thoroughly with soap and water to remove residual bisphenol traces.
Waste Disposal: Bisphenol derivatives must not enter the municipal water supply due to their ecological toxicity and endocrine-disrupting potential.
-
Place all contaminated consumables (pipette tips, bench pads, outer gloves) into a designated, sealable solid hazardous waste container.
-
Label the container explicitly: "Hazardous Waste: Contains Bisphenol F Monosulfate Sodium Salt / Endocrine Disruptor."
-
Dispose of via an EPA-approved (or local equivalent) chemical waste management facility.
Safety Workflow Visualization
Figure 1: Step-by-step operational safety workflow for handling Bisphenol F Monosulfate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 169434760, Bisphenol F Monosulfate Sodium Salt." PubChem. URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
